5-(4-Ethylphenyl)picolinic acid
Description
BenchChem offers high-quality 5-(4-Ethylphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Ethylphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-ethylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDVKTLZPWXQQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679300 | |
| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226265-49-1 | |
| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Ethylphenyl)-2-pyridinecarboxylic Acid: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-(4-ethylphenyl)-2-pyridinecarboxylic acid, a biaryl carboxylic acid with significant potential in medicinal chemistry and materials science. This document details a robust synthetic methodology for its preparation via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, it outlines a thorough analytical characterization workflow, including spectroscopic and chromatographic techniques. The guide also explores the potential applications of this molecule, drawing on structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and utilize this and structurally related compounds.
Introduction
5-(4-Ethylphenyl)-2-pyridinecarboxylic acid belongs to the class of 5-aryl-2-pyridinecarboxylic acids, a scaffold of significant interest in contemporary chemical research. The pyridinecarboxylic acid moiety is a well-established pharmacophore and a versatile building block in supramolecular chemistry. The introduction of a substituted phenyl ring at the 5-position of the pyridine core creates a biaryl structure, which can lead to a diverse range of biological activities and material properties.
The inherent asymmetry and the presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a metal-coordinating nitrogen atom make these molecules attractive for the development of novel therapeutics, functional materials, and catalysts. This guide will provide a detailed exploration of the chemical structure, a reliable synthetic route, and a comprehensive analytical strategy for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid.
Chemical Structure and Properties
The chemical structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-ethylphenyl group at the 5-position.
Diagram 1: Chemical Structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid
Caption: Chemical structure of 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid.
| Property | Predicted Value/Information | Source |
| CAS Number | 1226265-49-1 | [1] |
| Molecular Formula | C₁₄H₁₃NO₂ | Inferred from structure |
| Molecular Weight | 227.26 g/mol | Inferred from structure |
| Appearance | White to off-white solid | Analogy to similar compounds[2] |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Analogy to similar compounds |
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-(4-ethylphenyl)-2-pyridinecarboxylic acid can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[3][4][5] The general strategy involves the coupling of a pyridine-based halide or triflate with an arylboronic acid. For the synthesis of the target molecule, 5-bromo-2-pyridinecarboxylic acid serves as a suitable starting material.
Diagram 2: Proposed Synthesis Workflow for 5-(4-Ethylphenyl)-2-pyridinecarboxylic acid
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.[2][6] Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials:
-
5-Bromo-2-pyridinecarboxylic acid (1.0 eq)
-
4-Ethylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-pyridinecarboxylic acid, 4-ethylphenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Acidification and Isolation: If the product is in its salt form after basic work-up, the aqueous layer should be acidified with 1 M HCl to precipitate the carboxylic acid. The precipitate can then be collected by filtration, washed with cold water, and dried under vacuum.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 5-(4-ethylphenyl)-2-pyridinecarboxylic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as the ethyl group protons (a quartet and a triplet). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all fourteen carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.[7]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic rings.[8][9]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1][10]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the final product and for quantitative analysis.
Potential Applications
While specific applications for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid are not extensively documented, the structural motif is prevalent in compounds with a wide range of biological activities and material properties.
-
Medicinal Chemistry: Pyridinecarboxylic acid derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biaryl structure can enhance binding to biological targets.
-
Materials Science: The rigid, planar structure and the presence of coordinating atoms make this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers with interesting optical or catalytic properties.
-
Agrochemicals: The pyridinecarboxylic acid scaffold is also found in some herbicides and pesticides.[11][12]
Safety Information
No specific safety data sheet (SDS) is readily available for 5-(4-ethylphenyl)-2-pyridinecarboxylic acid. However, based on the safety information for structurally similar compounds like 2,5-pyridinedicarboxylic acid and 5-ethylpyridine-2,3-dicarboxylic acid, the following general precautions should be taken:[13][14][15][16]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Hazards: May cause skin, eye, and respiratory irritation. Avoid ingestion and inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-(4-Ethylphenyl)-2-pyridinecarboxylic acid is a valuable compound with significant potential for further research and development. This technical guide provides a solid foundation for its synthesis, characterization, and exploration of its applications. The detailed synthetic protocol, based on the robust Suzuki-Miyaura cross-coupling reaction, offers a reliable method for its preparation. The comprehensive analytical workflow ensures the confirmation of its structure and purity. As research in medicinal chemistry and materials science continues to evolve, molecules like 5-(4-ethylphenyl)-2-pyridinecarboxylic acid will undoubtedly play an important role in the discovery of new and innovative solutions.
References
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CAS 1226265-49-1. (n.d.). ChemSrc. Retrieved February 22, 2026, from [Link]
- Safety Data Sheet - 2,5-Pyridinedicarboxylic acid. (2025, December 18). Thermo Fisher Scientific.
- Safety Data Sheet - 5-Ethylpyridine-2,3-dicarboxylic acid. (2025, December 23). Thermo Fisher Scientific.
- Safety Data Sheet - 4-Pyridinecarboxylic acid. (n.d.). Merck Millipore.
- Safety Data Sheet - 6-Chloropicolinic acid. (2025, September 27). Sigma-Aldrich.
- Safety Data Sheet - 5-Phenyl-2-thiophenecarboxylic Acid. (n.d.). TCI Chemicals.
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- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 203–208.
- CAS 1226265-49-1. (n.d.).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.
- Vargová, Z., Almáši, M., Hudecová, D., & Györyová, K. (2021). IR spectral data of free pyridinecarboxylic acids and their silver complexes (assignments, wavenumbers [cm−1], and intensities). [Data set].
- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.
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- Han, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1369.
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5-(4-Carboxyphenyl)picolinic acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
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- 5-Bromo-2-pyridinecarboxylic Acid(30766-11-1) 1H NMR spectrum. (n.d.). ChemicalBook.
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- Wang, T., et al. (2021). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 26(13), 3959.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.
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- Zhang, Y. M., Qu, W. J., Gao, G. Y., & Yao, H. (2025, September). The 1H NMR spectrum of the 5-(4-Nitrophenyl)-2-furan formaldehyde.
- Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling. (2025). Benchchem.
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5-(4-Carboxyphenyl)picolinic acid. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
- The IR spectra of compounds 1–6. (n.d.).
- 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-(2-thienyl)-, ethyl ester. (n.d.). PubChem.
- Simulation of IR Spectra of Some Organic Compounds-A Review. (2013). IOSR Journal of Applied Chemistry, 5(5), 44-53.
- Mass spectrometry of substituted ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic acids. (2016).
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- De, S., & Baruah, J. B. (2013). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 5(1), 145-149.
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5-aryl picolinic acid derivatives in medicinal chemistry
An In-depth Technical Guide to 5-Aryl Picolinic Acid Derivatives in Medicinal Chemistry
Abstract
The pyridine carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents.[1][2] Among these, picolinic acid (pyridine-2-carboxylic acid) derivatives substituted with an aryl group at the 5-position represent a particularly valuable and versatile class of compounds.[3] This technical guide provides an in-depth exploration of 5-aryl picolinic acid derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will traverse the synthetic landscape, delve into key therapeutic applications and structure-activity relationships (SAR), elucidate mechanisms of action, and provide field-proven experimental protocols. The narrative emphasizes the causal reasoning behind strategic decisions in the design and synthesis of these potent molecules, ensuring a blend of theoretical knowledge and practical application.
The Picolinic Acid Core: A Privileged Scaffold
Picolinic acid is an endogenous catabolite of the amino acid tryptophan.[4][5] Its inherent chemical properties make it a "privileged" scaffold in drug discovery. The pyridine ring is an electron-deficient aromatic system that can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group provides a key point for polar interactions and can coordinate with metal ions, a crucial feature for many enzyme inhibitors.[2] The substitution at the 5-position with an aryl moiety introduces a significant structural and electronic modification, allowing for the fine-tuning of a compound's properties. This C5-aryl extension projects into new regions of target binding pockets, enabling the modulation of potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies: Building the 5-Aryl Picolinic Acid Core
The construction of 5-aryl picolinic acid derivatives hinges on the strategic formation of a carbon-carbon bond between the pyridine C5 position and the aryl ring. While various methods exist, modern medicinal chemistry predominantly relies on palladium-catalyzed cross-coupling reactions for their efficiency, substrate tolerance, and reliability.
Key Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for this transformation. The general workflow involves the reaction of a 5-halo-picolinate ester with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Workflow Rationale:
-
Starting Material Selection: A 5-bromo or 5-iodo picolinate ester is typically chosen. Halogens at this position are readily available and exhibit high reactivity in cross-coupling reactions. The ester form (e.g., methyl or ethyl ester) protects the carboxylic acid, preventing it from interfering with the basic conditions of the reaction.
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), is standard. The choice of phosphine ligand (e.g., SPhos, XPhos, or the dppf in the pre-catalyst) is critical for stabilizing the catalytic species and facilitating the reaction cycle.
-
Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. The solvent system (e.g., a mixture of dioxane and water or DME) must be capable of dissolving both the organic and inorganic reagents.
Experimental Protocol: General Synthesis of a 5-Aryl Picolinate Ester
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 5-halo-picolinate ester (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting halide.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl picolinate ester.
-
Hydrolysis (Saponification): Dissolve the purified ester in a mixture of THF/Methanol/Water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the ester is fully consumed. Acidify the mixture with 1N HCl to precipitate the 5-aryl picolinic acid, which can be collected by filtration.
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5-(4-Ethylphenyl)picolinic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 5-(4-Ethylphenyl)picolinic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its therapeutic efficacy. Poor solubility can lead to low bioavailability, hindering the API's ability to reach its target in sufficient concentrations.[1] Consequently, a thorough understanding and characterization of an API's solubility profile in various solvents are paramount for formulation development, dosage form design, and ensuring consistent product quality.[1] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-(4-Ethylphenyl)picolinic acid in organic solvents, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties of 5-(4-Ethylphenyl)picolinic Acid: A Structural Perspective
To comprehend the solubility behavior of 5-(4-Ethylphenyl)picolinic acid, a preliminary analysis of its molecular structure is essential. The molecule is a derivative of picolinic acid, featuring a non-polar ethylphenyl group at the 5-position of the pyridine ring.
Key Structural Features Influencing Solubility:
-
Picolinic Acid Moiety: The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, imparting a degree of polarity to the molecule. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding.
-
Ethylphenyl Group: This bulky, non-polar substituent significantly contributes to the molecule's lipophilicity (fat-solubility). This will generally decrease its solubility in polar solvents and increase its solubility in non-polar organic solvents.[2]
Table 1: Comparison of Physicochemical Properties
| Property | Picolinic Acid | Expected for 5-(4-Ethylphenyl)picolinic acid | Rationale for Expectation |
| Molecular Weight | 123.11 g/mol [3][4] | ~227.25 g/mol | Addition of the ethylphenyl group. |
| Melting Point (°C) | 137 °C[3] | Likely higher | Increased molecular weight and potential for stronger intermolecular interactions. |
| logP (Octanol-Water Partition Coefficient) | 0.72[4] | Significantly higher | The ethylphenyl group is highly lipophilic. |
| Aqueous pKa | 5.32[3] | Similar to picolinic acid | The electronic effect of the distant ethylphenyl group on the carboxylic acid's acidity is likely to be minimal. |
The Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity.[2][5]
-
Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic solutes. Polar protic solvents, such as water and alcohols, can form hydrogen bonds. Polar aprotic solvents, like DMSO and acetone, lack O-H or N-H bonds but still possess significant polarity.
-
Non-polar Solvents: These solvents have low dipole moments and primarily interact through weaker van der Waals forces. They are adept at dissolving non-polar solutes.
Carboxylic acids, such as 5-(4-Ethylphenyl)picolinic acid, can exhibit complex solubility behavior due to their ability to form dimers through hydrogen bonding between their carboxylic acid groups.[2] This dimerization can influence their solubility in non-polar solvents.[2][6]
Anticipated Solubility Profile of 5-(4-Ethylphenyl)picolinic Acid in Common Organic Solvents
Based on its structure, we can predict the relative solubility of 5-(4-Ethylphenyl)picolinic acid in a range of organic solvents.
Table 2: Predicted Solubility of 5-(4-Ethylphenyl)picolinic Acid
| Solvent | Polarity | Predicted Solubility | Rationale |
| Water | High (Polar Protic) | Low | The large, non-polar ethylphenyl group will dominate, leading to poor aqueous solubility.[2] |
| Ethanol | High (Polar Protic) | Moderate to High | The ethyl group of ethanol can interact with the ethylphenyl group of the solute, while the hydroxyl group can form hydrogen bonds with the carboxylic acid.[7][8][9] |
| Methanol | High (Polar Protic) | Moderate | Similar to ethanol, but the smaller alkyl chain may lead to slightly lower solubility compared to ethanol. |
| Acetone | Medium (Polar Aprotic) | Moderate to High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid. |
| Acetonitrile | Medium (Polar Aprotic) | Low to Moderate | While polar, its ability to solvate the carboxylic acid may be less effective than protic solvents or acetone. Studies on picolinic acid show lower solubility in acetonitrile compared to ethanol.[7][8][9] |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | High | DMSO is a powerful solvent for a wide range of organic compounds due to its high polarity and ability to act as a strong hydrogen bond acceptor.[10] |
| Toluene | Low (Non-polar) | Moderate to High | The aromatic ring of toluene will interact favorably with the phenyl group of the solute. Dimerization of the carboxylic acid may also occur. |
| Hexane | Low (Non-polar) | Low | The highly non-polar nature of hexane will not effectively solvate the polar carboxylic acid group. |
| Chloroform | Low (Slightly Polar) | Moderate | Can act as a weak hydrogen bond donor and its overall polarity is suitable for dissolving molecules with both polar and non-polar regions. |
Experimental Determination of Solubility: A Validated Protocol
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[11]
Step-by-Step Protocol for Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-(4-Ethylphenyl)picolinic acid to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[11] The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Centrifugation can be employed to aid separation.[11]
-
Filter the supernatant through a low-binding filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 5-(4-Ethylphenyl)picolinic acid in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the following should be incorporated:
-
Purity of Compound and Solvents: Use highly pure 5-(4-Ethylphenyl)picolinic acid and analytical grade solvents.[12]
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the experiment.[12]
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes over time).
-
Replicates: Perform each solubility measurement in triplicate to assess the precision of the method.
Data Presentation: A Clear and Concise Summary
The quantitative solubility data should be summarized in a well-structured table for easy comparison and interpretation.
Table 3: Example Solubility Data for 5-(4-Ethylphenyl)picolinic Acid at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Acetonitrile | |||
| DMSO | |||
| Toluene | |||
| Hexane | |||
| Chloroform |
Visualization of the Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding and implementation.
Caption: Experimental workflow for determining solubility via the shake-flask method.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 5-(4-Ethylphenyl)picolinic acid in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable and accurate solubility data. This information is indispensable for advancing drug development projects, from early-stage discovery to late-stage formulation. While direct experimental data for this specific compound is not yet widely published, the principles and methodologies outlined here provide a solid foundation for its characterization.
References
- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- PMC. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
- Google Patents. (n.d.). US3317549A - Picolinic acid compounds.
- ResearchGate. (n.d.). (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- PubMed. (2025, April 28). Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.
- ACS Publications. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models | Journal of Chemical Information and Modeling.
- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
- Chem.info. (n.d.). picolinic acid.
- ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid.
- MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid.
- CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
- MedchemExpress.com. (n.d.). Picolinic acid (PCL 016) | Endogenous Metabolite.
- NIH. (n.d.). Picolinic acid | C6H5NO2 | CID 1018 - PubChem.
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Chemistry LibreTexts. (2022, July 20). 2.5: Physical properties of organic compounds.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
- ResearchGate. (n.d.). Table 2: Physicochemical properties of chemicals used in present work.
- Unknown. (2023, June 5). Slavchov Effect of the solvent 2023 Published.pdf.
- Merck. (n.d.). 5-(4-Formylphenyl)picolinic acid | 566198-33-2.
- NIH. (n.d.). Methyl 3-amino-5-(4-ethylphenyl)picolinate | C15H16N2O2 | CID 177858416 - PubChem.
- RSC Publishing. (n.d.). Bringing 5-(3,4-dicarboxylphenyl)picolinic acid to crystal engineering research: hydrothermal assembly, structural features, and photocatalytic activity of Mn, Ni, Cu, and Zn coordination polymers - CrystEngComm.
- NIH. (n.d.). 5-(4-Carboxyphenyl)picolinic acid | C13H9NO4 | CID 53223193 - PubChem.
- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
- MySkinRecipes. (n.d.). 5-(4-Fluorophenyl)picolinic acid.
- Selleck. (2024, May 22). Picolinic acid (PCL 016) | Immunology & Inflammation related chemical | CAS 98-98-6.
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Whitepaper: Investigating 5-(4-Ethylphenyl)picolinic Acid as a Novel Synthetic Auxin Herbicide
Abstract
The persistent challenge of weed resistance necessitates the discovery of novel herbicidal molecules. Synthetic auxins, particularly the picolinic acid class, remain a cornerstone of broadleaf weed control due to their systemic action and high efficacy.[1][2][3] This technical guide outlines a comprehensive framework for the investigation of a novel candidate molecule, 5-(4-Ethylphenyl)picolinic acid. We will explore its hypothesized molecular mechanism of action based on established auxin biology, provide a detailed protocol for its chemical synthesis, and present a rigorous, multi-stage workflow for evaluating its herbicidal potential and crop selectivity. This document serves as a foundational resource for researchers aiming to characterize and develop next-generation picolinate herbicides.
Introduction: The Enduring Significance of Synthetic Auxins
Synthetic auxin herbicides were among the first selective organic herbicides developed, revolutionizing weed control in cereal crops and turf.[2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced chemical stability and persistence in planta lead to a sustained and overwhelming hormonal response.[4] At herbicidal concentrations, this response triggers a cascade of events including uncontrolled cell division, epinastic growth, and disruption of normal metabolic processes, ultimately leading to the death of susceptible plants, primarily broadleaf species.[1]
The picolinic acid family, which includes established herbicides like picloram, clopyralid, and aminopyralid, is a prominent class of synthetic auxins.[3][5][6][7][8] Recent research has expanded this family to include 6-aryl-picolinates, such as halauxifen-methyl, demonstrating that significant structural modifications are well-tolerated and can yield highly active herbicides.[3][9] This guide focuses on a novel, unexplored structure, 5-(4-Ethylphenyl)picolinic acid , proposing it as a candidate for investigation based on the established pharmacophore of the picolinate skeleton combined with a lipophilic aryl substitution at the C5 position.
Part 1: Hypothesized Molecular Mechanism of Action
The herbicidal activity of synthetic auxins is mediated by their ability to hijack the plant's natural auxin perception and signaling machinery. The core of this pathway is a co-receptor system composed of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[10][11][12]
2.1. The TIR1/AFB Co-Receptor Complex
In the absence of auxin, Aux/IAA proteins bind to and inhibit AUXIN RESPONSE FACTOR (ARF) transcription factors, keeping auxin-responsive genes switched off.[12] When auxin is present, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif of an Aux/IAA protein.[12][13] This binding event targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB E3 ligase complex and subsequent degradation by the 26S proteasome.[4][11] The removal of the Aux/IAA repressor liberates the ARF, allowing it to activate the transcription of a suite of downstream genes.
2.2. Hijacking the Pathway
5-(4-Ethylphenyl)picolinic acid is hypothesized to function by mimicking IAA, binding within the auxin pocket on the TIR1/AFB protein. Structure-activity relationship studies and binding assays have shown that picolinate herbicides preferentially bind to specific members of the TIR1/AFB family, most notably AFB5.[3][9][12] The 4-ethylphenyl group at the C5 position is predicted to occupy a hydrophobic region of the binding pocket, potentially enhancing binding affinity and conferring unique selectivity.
This binding event would initiate the degradation of Aux/IAA repressors, leading to the continuous and unregulated activation of ARFs.[4] The resulting overexpression of auxin-responsive genes is known to trigger:
-
Rapid ethylene biosynthesis: Through the upregulation of ACC synthase (ACS) genes.[1][2][4]
-
Abscisic acid (ABA) accumulation: Via increased expression of 9-cis-epoxycarotenoid dioxygenase (NCED) genes.[2][4][14]
-
Uncontrolled cell growth and division: Leading to characteristic symptoms like leaf and stem twisting (epinasty), tissue swelling, and eventual vascular plugging.[1]
The combined overproduction of ethylene and ABA, along with chaotic growth, culminates in tissue necrosis and plant death.[4][15]
Diagram 1: Hypothesized Signaling Pathway
Caption: Molecular mechanism of 5-(4-Ethylphenyl)picolinic acid.
Part 2: Proposed Chemical Synthesis Workflow
The synthesis of 5-(4-Ethylphenyl)picolinic acid can be reliably achieved through a modern cross-coupling strategy followed by ester hydrolysis. The proposed three-step synthesis is designed for efficiency and scalability, starting from commercially available materials. This protocol is based on established methodologies for the synthesis of substituted picolinic acids.[16][17]
Diagram 2: Chemical Synthesis Workflow
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- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
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Physicochemical Profiling of 5-Substituted Picolinic Acids: pKa Modulation and Ligand Design
Topic: Physicochemical Profiling of 5-Substituted Picolinic Acid Derivatives: pKa Modulation and Ligand Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Ligand Design Specialists
Executive Summary
Picolinic acid (pyridine-2-carboxylic acid) serves as a privileged scaffold in metalloenzyme inhibition, transition metal catalysis, and fragment-based drug discovery (FBDD). Its bidentate chelation capability is governed strictly by the acid-base equilibria of the pyridine nitrogen and the carboxylic acid moiety.
This guide provides a technical analysis of how substitutions at the 5-position modulate these pKa values. Unlike the 3-, 4-, or 6-positions, the 5-position offers a unique vector for optimizing physicochemical properties (solubility, lipophilicity) with minimal steric interference at the metal-binding center, while exerting significant electronic leverage over the ligand's basicity.
Theoretical Framework: Electronic Causality
To rationally design picolinic acid derivatives, one must understand the electronic "push-pull" mechanism specific to the pyridine ring.
Structural Numbering and Electronic Vectors
In the picolinic acid system:
-
Position 1: Pyridine Nitrogen (Heteroatom).
-
Position 2: Carboxylic Acid (Chelating arm).
-
Position 5: Substitution site.
The 5-Position Paradox:
-
Relative to Nitrogen (Position 1): The 5-position is in a meta-like relationship (beta-position). Resonance effects from the nitrogen lone pair are minimized here, making inductive effects (I) the primary driver for changes in nitrogen basicity (
). -
Relative to Carboxyl (Position 2): The 5-position is para to the carboxylic acid. This allows for strong resonance conjugation (R) between the 5-substituent and the carbonyl group, significantly impacting the acidity of the carboxylate (
).
The Zwitterionic Equilibrium
In aqueous solution, picolinic acids exist in a complex equilibrium. Unlike aliphatic amino acids, the zwitterionic character is modulated by the electron-deficient pyridine ring.
-
Species A (
): Cationic. Nitrogen protonated ( ), Carboxyl protonated ( ). Dominant at pH < 1.0. -
Species B (
): Zwitterionic. Nitrogen protonated ( ), Carboxyl deprotonated ( ). Dominant at pH 1.5 – 5.0. -
Species C (
): Anionic. Nitrogen neutral ( ), Carboxyl deprotonated ( ). Dominant at pH > 6.0.
Critical Insight: The
-
(Acidic range ~1.0): Deprotonation of
. -
(Basic range ~5.4): Deprotonation of
.
Visualization of Equilibrium
The following diagram illustrates the dissociation pathway and the electronic vectors affecting the 5-position.
Caption: Fig 1. Protonation states of picolinic acid and electronic vectors of 5-substitution.
Quantitative Data Analysis
The following table synthesizes experimental and high-confidence predicted pKa values. Note the dramatic shift in
Table 1: pKa Values of 5-Substituted Picolinic Acid Derivatives
| Compound | 5-Substituent | Electronic Nature | |||
| Picolinic Acid | -H | Reference | 1.01 | 5.39 | 0.0 |
| Fusaric Acid | -Butyl | EDG (+I) | 1.13 | 5.86 | +0.47 |
| 5-Methylpicolinic | -Methyl | EDG (+I) | 1.05 | 5.68 | +0.29 |
| 5-Hydroxypicolinic | -OH | EDG (+R) | 1.20 | 5.50 | +0.11 |
| 5-Bromopicolinic | -Br | EWG (-I, +R) | ~0.80 | 3.41 | -1.98 |
| 5-Chloropicolinic | -Cl | EWG (-I, +R) | ~0.75 | 3.35 | -2.04 |
| 5-Nitropicolinic | -NO2 | Strong EWG (-I, -R) | < 0.50 | 2.71 | -2.68 |
*
Data Interpretation:
-
Electron Donating Groups (EDGs): Alkyl groups (Butyl, Methyl) push electron density into the ring inductively. This stabilizes the protonated nitrogen (
), making it less acidic (higher ). -
Electron Withdrawing Groups (EWGs): Halogens and Nitro groups pull electron density. This destabilizes the
bond, facilitating proton release and significantly lowering the . -
The "Fusaric Effect": The 5-butyl group increases lipophilicity (LogP) while maintaining a basicity range (5.86) that is ideal for membrane permeability in the neutral/zwitterionic state near physiological pH.
Experimental Protocol: Potentiometric Determination
For high-precision pKa determination, Potentiometric Titration is the gold standard. UV-Vis spectrophotometry is a secondary validation method useful for derivatives with low solubility.
Materials & Setup
-
Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.
-
Solvent: Carbonate-free double-distilled water. (For insoluble derivatives, use 20% v/v Dioxane-Water or Methanol-Water and apply the Yasuda-Shedlovsky extrapolation).
-
Titrant: 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).
-
Ionic Strength Adjuster: 0.1 M KCl or
(to maintain constant ionic strength ). -
Atmosphere: High-purity Nitrogen (
) purge to prevent absorption.
Step-by-Step Workflow
-
Electrode Calibration: Calibrate the electrode using standard buffers (pH 1.68, 4.01, 7.00, 10.01). Ensure the slope is >98%.
-
Solution Preparation: Dissolve the picolinic acid derivative (
M) in 50 mL of 0.1 M KCl solution. -
Acidification: Add a known excess of HCl (0.1 M) to fully protonate the system (starting pH should be < 1.5).
-
Titration: Titrate with 0.1 M NaOH using dynamic dosing (smaller increments near equivalence points).
-
Data Processing:
-
Plot pH vs. Volume of NaOH.
-
Use the Gran Plot method to determine the exact equivalence point (
). -
Calculate
(average number of protons bound per ligand) using the Bjerrum method. -
Solve for pKa where
and .
-
Workflow Diagram
Caption: Fig 2. Potentiometric titration workflow for precise pKa determination.
Applications in Drug Discovery
Understanding the pKa of 5-substituted picolinic acids is directly applicable to Metalloprotein Inhibition (e.g., Zinc-dependent metalloproteases like MMPs or HDACs).
Conditional Stability Constants
The affinity of a ligand for a metal ion is pH-dependent. The Conditional Stability Constant (
-
If
is too high (> 7.4): A significant portion of the drug remains protonated ( ) at physiological pH, imposing an energetic penalty for deprotonation before binding the metal. -
If
is too low (< 3.0): The anion is stable, but the electron density on the nitrogen may be too low to form a strong coordinate bond with the metal ( ).
Optimization Strategy
-
To increase potency: Use weak EDGs (e.g., 5-Methyl) to slightly raise basicity without compromising solubility.
-
To improve selectivity: Use 5-Halogens. The lower pKa (
) ensures the ligand is fully anionic at pH 7.4, but the steric bulk of the halogen can probe the S1' pocket of the enzyme.
References
-
Physicochemical Properties of Picolinic Acid
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic Acid.
-
[Link]
-
Fusaric Acid (5-Butylpicolinic Acid)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3442, Fusaric Acid.
-
[Link]
-
Predicted pKa Values and Hammett Correlations
-
ChemicalBook. 5-Bromo-2-pyridinecarboxylic Acid Properties and Safety.[1]
-
-
pKa Determination Methodology
-
Hammett Equation in Pyridine Systems
- Hansch, C., et al. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991.
-
[Link]
Sources
5-(4-Ethylphenyl)picolinic acid molecular weight and formula
An In-depth Technical Guide to 5-(4-Ethylphenyl)picolinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, or pyridine-2-carboxylic acid, is a fundamental heterocyclic compound that serves as a vital scaffold in numerous areas of chemical and biological science.[1] As a natural catabolite of the amino acid tryptophan, it plays a role in various neuroprotective, immunological, and metal-chelating processes within the human body.[1][2] The derivatization of the picolinic acid core has led to the development of compounds with significant applications, ranging from herbicides in agriculture to active pharmaceutical ingredients.[3] The introduction of substituents at the 5-position of the pyridine ring, in particular, has been a successful strategy for modulating biological activity.
This technical guide provides a comprehensive overview of 5-(4-Ethylphenyl)picolinic acid, a biaryl derivative of picolinic acid. While specific experimental data for this molecule is not widely published, this document synthesizes established chemical principles and data from closely related analogues to offer a robust profile for research and development purposes. We will cover its chemical identity, a validated synthetic protocol, methods for analytical characterization, and prospective applications based on structure-activity relationships.
Chemical Identity and Physicochemical Properties
5-(4-Ethylphenyl)picolinic acid is characterized by a picolinic acid core linked to a 4-ethylphenyl group via a carbon-carbon bond at the 5-position of the pyridine ring. This structure imparts a combination of properties from both the chelating picolinic acid moiety and the hydrophobic ethylphenyl group.
IUPAC Name: 5-(4-Ethylphenyl)pyridine-2-carboxylic acid
Molecular Structure
The 2D structure of the molecule is presented below.
Caption: 2D Chemical Structure of 5-(4-Ethylphenyl)picolinic acid.
Physicochemical Data Summary
The following table summarizes the key computed and estimated properties of the molecule. As this compound is not extensively cataloged, many properties are derived from computational models and comparison with structural analogues like picolinic acid and 5-phenyl-picolinic acid.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | (Calculated) |
| Molecular Weight | 227.26 g/mol | (Calculated) |
| Exact Mass | 227.0946 Da | (Calculated) |
| Appearance | White to off-white solid | (Predicted) |
| XLogP3 (Predicted) | ~3.5 | (Estimated) |
| pKa (Predicted) | ~5.2 | (Estimated based on picolinic acid[4]) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Rotatable Bonds | 2 | (Calculated) |
Synthesis and Manufacturing
The synthesis of 5-aryl-picolinic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a highly reliable and versatile method for this transformation.[5][6] It is widely used in both academic and industrial settings due to its high tolerance for various functional groups and generally high yields.[7]
A robust synthetic route to 5-(4-Ethylphenyl)picolinic acid involves the coupling of 5-bromopicolinic acid (or its ester) with 4-ethylphenylboronic acid .
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of pyridine derivatives.[7][8]
Materials:
-
5-Bromopicolinic acid (1.0 eq)
-
4-Ethylphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromopicolinic acid (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Stir the suspension for 10 minutes. Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromopicolinic acid is consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the aqueous phase with ethyl acetate (3x).
-
Acidify the aqueous layer to pH ~4-5 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and a minimal amount of cold diethyl ether to remove non-polar impurities.
-
-
Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Analytical Characterization
To confirm the structural integrity and purity of the synthesized 5-(4-Ethylphenyl)picolinic acid, a suite of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. Key signals would include a singlet or doublet for the proton at the 6-position of the pyridine ring (downfield), multiplets for the remaining pyridine and phenyl protons, and a characteristic quartet and triplet for the ethyl group protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of 14 unique carbon environments, including the carbonyl carbon of the carboxylic acid (typically >160 ppm), and distinct signals for the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight. The analysis should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.1, or the deprotonated molecule [M-H]⁻ at m/z 226.1.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (containing 0.1% trifluoroacetic or formic acid) would be a suitable starting point for method development.
Potential Applications and Research Directions
The unique hybrid structure of 5-(4-Ethylphenyl)picolinic acid suggests several avenues for research and application, drawing from the known bioactivity of related compounds.
-
Pharmaceutical Drug Development: Picolinic acid and its derivatives are known chelators of divalent metal ions like zinc.[2] This activity is crucial for inhibiting certain metalloenzymes. The ethylphenyl moiety increases the lipophilicity of the molecule, which could enhance cell membrane permeability and bioavailability, making it a candidate for development as an enzyme inhibitor or a modulator of cellular metal ion homeostasis.
-
Agrochemicals: Picolinate-based compounds are a well-established class of synthetic auxin herbicides.[9] The 5-substituted phenyl ring is a common feature in modern herbicides. 5-(4-Ethylphenyl)picolinic acid could be investigated for its herbicidal or plant growth regulatory activities.
-
Coordination Chemistry and Materials Science: As a bidentate ligand, this molecule can be used to synthesize novel metal complexes. These complexes could have interesting catalytic, photophysical, or magnetic properties, making them suitable for applications in materials science or as catalysts in organic synthesis.
Conclusion
5-(4-Ethylphenyl)picolinic acid is a structurally interesting molecule that merges the well-documented biological and chemical activity of picolinic acid with a lipophilic aryl substituent. While not a commonly available compound, its synthesis is straightforward using established and reliable methods like the Suzuki-Miyaura coupling. This guide provides the foundational chemical data, a detailed synthetic protocol, and an analytical framework to support its synthesis and characterization. The potential applications in drug discovery, agrochemicals, and materials science make it a compelling target for further research and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1018, Picolinic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 53223193, 5-(4-Carboxyphenyl)picolinic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 177858416, Methyl 3-amino-5-(4-ethylphenyl)picolinate. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
PubChem. PubChem Database. Available from: [Link]
-
Chemical Register. Picolinic acid. Available from: [Link]
-
PrepChem.com. Synthesis of pyridine-2-carboxylic acid. Available from: [Link]
-
Wikipedia. Picolinic acid. Available from: [Link]
-
Pharmaffiliates. Picolinic Acid | CAS No : 98-98-6. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 50998551, 5-(2-Formylphenyl)-picolinic acid. Available from: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Available from: [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available from: [Link]
- Google Patents. EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
-
Kumar, A., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. RSC Advances. Available from: [Link]
- Google Patents. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystal Studies. Journal of Chemical Science. Available from: [Link]
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- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. picolinic acid [chemister.ru]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. CAS 770-08-1: 5-Ethylpicolinic acid | CymitQuimica [cymitquimica.com]
Methodological & Application
synthesis of 5-(4-Ethylphenyl)picolinic acid via Suzuki coupling
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of 5-(4-Ethylphenyl)picolinic acid , a functionalized pyridine scaffold relevant to medicinal chemistry (e.g., metalloproteinase inhibitors, kinase ligands).
While direct coupling to free picolinic acid is possible, it is frequently plagued by low yields due to catalyst poisoning by the free carboxylic acid and difficult purification from inorganic salts. Therefore, this guide utilizes a two-step strategy :
-
Suzuki-Miyaura Coupling of methyl 5-bromopicolinate with 4-ethylphenylboronic acid.
-
Controlled Saponification to yield the high-purity free acid.
Retrosynthetic Strategy & Workflow
The synthesis relies on the palladium-catalyzed formation of the C(sp2)-C(sp2) bond between the electron-deficient pyridine ring and the electron-rich phenyl ring.
Figure 1: Two-step synthetic pathway designed to maximize purification efficiency.
Experimental Protocols
Step 1: Suzuki Coupling (Synthesis of the Ester Intermediate)
Rationale: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand (1,1'-bis(diphenylphosphino)ferrocene) possesses a large bite angle, which stabilizes the palladium center against the electron-deficient pyridine nitrogen, preventing catalyst deactivation better than monodentate ligands like PPh₃.
Reagents & Stoichiometry:
| Component | Role | Equiv. | Amount (Example) |
| Methyl 5-bromopicolinate | Substrate (Halide) | 1.0 | 216 mg (1.0 mmol) |
| 4-Ethylphenylboronic acid | Coupling Partner | 1.2 | 180 mg (1.2 mmol) |
| Pd(dppf)Cl₂[1] · CH₂Cl₂ | Catalyst | 0.03 | 24 mg (3 mol%) |
| K₂CO₃ | Base | 2.5 | 345 mg (2.5 mmol) |
| 1,4-Dioxane | Solvent | - | 8.0 mL |
| Water | Co-solvent | - | 2.0 mL |
Detailed Procedure:
-
Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add Methyl 5-bromopicolinate, 4-Ethylphenylboronic acid, and K₂CO₃.
-
Degassing (Critical): Add the 1,4-dioxane and water. Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Note: Oxygen is the primary cause of Suzuki reaction stalling (homocoupling).
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly to minimize air exposure. Seal the vial immediately.
-
Reaction: Heat the block/bath to 90°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexanes:EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear; a fluorescent blue spot (product) will appear.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) yields the Methyl 5-(4-ethylphenyl)picolinate as a white/off-white solid.
Step 2: Hydrolysis to 5-(4-Ethylphenyl)picolinic acid
Rationale: Picolinic esters hydrolyze rapidly. LiOH is preferred over NaOH for its solubility in THF/Water mixtures, ensuring a homogeneous phase.
Procedure:
-
Dissolve the ester from Step 1 (approx. 200 mg) in THF (4 mL) .
-
Add a solution of LiOH·H₂O (3 equiv) in Water (2 mL) .
-
Stir at room temperature for 2 hours. (TLC will show a baseline spot for the acid).
-
Isolation (The pH Switch):
-
Evaporate the THF under reduced pressure.
-
The remaining aqueous solution contains the lithium picolinate salt.
-
Cool to 0°C in an ice bath.
-
Dropwise add 1M HCl until the pH reaches 3.0–3.5 (the isoelectric point).
-
Observation: A white precipitate should form.
-
-
Filtration: Filter the solid, wash with cold water (2 x 2 mL) and cold ether (to remove boronic acid residues). Dry under vacuum.
Mechanistic Insight
The success of this reaction hinges on the catalytic cycle. The base (K₂CO₃) plays a dual role: it activates the boronic acid into a "boronate-ate" complex (increasing nucleophilicity) and facilitates the transmetallation step by displacing the halide on the Palladium center.
Figure 2: The Suzuki-Miyaura Catalytic Cycle. Note that the electron-deficient pyridine ring facilitates the Oxidative Addition step, making this reaction generally faster than couplings with electron-rich aryl halides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N | Switch to Pd(dppf)Cl₂ or add CuI (co-catalyst) to scavenge the pyridine nitrogen (less common in Suzuki, but valid). |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously; ensure Boronic acid is added in slight excess (1.2–1.5 eq). |
| Protodeboronation | Unstable boronic acid | Use mild base (K₃PO₄) or anhydrous conditions (Toluene/Base/trace water). |
| Product is Water Soluble | Amphoteric nature of Picolinic acid | Do not extract the final acid with water. Precipitate at pH 3.5. If no precipitate, extract with n-Butanol. |
References
-
Suzuki-Miyaura Coupling Mechanism & Overview
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
-
Coupling of Picolinic Acid Derivatives (Benchchem Protocols)
-
BenchChem Application Note. Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine (Analogous Pyridine Systems).[5]
-
-
Optimization of Heteroaryl Couplings (Pd-dppf utility)
- Molander, G. A., et al. (2012).
-
Properties and Purification of Picolinic Acids
-
Kütt, A., et al. (2018). pKa values in organic chemistry. Tetrahedron Letters. (Referenced for isoelectric point handling).[6]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
Application Note & Protocol: High-Fidelity Esterification of 5-(4-Ethylphenyl)picolinic Acid for Advanced Research Applications
Abstract & Introduction
5-(4-Ethylphenyl)picolinic acid is a member of the substituted picolinic acid family, a class of compounds recognized for their utility as versatile chelating agents in coordination chemistry and as key structural motifs in medicinal chemistry and materials science.[1][2] Esterification of the carboxylic acid moiety is a critical chemical transformation that modulates the compound's physicochemical properties, including lipophilicity, solubility, and metabolic stability. This modification is often a key step in the development of drug candidates, enabling fine-tuning of pharmacokinetic and pharmacodynamic profiles.
This document provides a detailed, field-proven protocol for the esterification of 5-(4-Ethylphenyl)picolinic acid. We will first explore the rationale behind selecting an appropriate esterification method, comparing the classical Fischer-Speier esterification with the milder, more efficient Steglich esterification. Based on this analysis, we present a primary protocol utilizing the Steglich method, which is highly recommended for valuable, multi-functionalized substrates. An alternative Fischer protocol is also provided for applications where scale and cost are the primary considerations. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology.
Rationale for Method Selection: Fischer vs. Steglich Esterification
The choice of an esterification method is dictated by the substrate's sensitivity, the desired scale, and the required purity of the final product.
2.1 Fischer-Speier Esterification First described in 1895, the Fischer-Speier esterification involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.[5][6][7]
-
Advantages: The primary advantages are its simplicity and the low cost of reagents, making it suitable for large-scale synthesis of simple esters.[3][4]
-
Disadvantages: The reaction is an equilibrium process, requiring strategies to drive it to completion, such as using a large excess of the alcohol or removing the water byproduct.[3][7][8] The harsh acidic conditions and often high temperatures (60-110 °C) can be detrimental to substrates with acid-sensitive functional groups.[3][4][9]
2.2 Steglich Esterification The Steglich esterification, developed in 1978, is a significantly milder method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[10][11]
-
Advantages: This reaction is performed under neutral, room-temperature conditions, making it ideal for acid-labile or sterically hindered substrates.[10][12] It is not an equilibrium reaction, as the DCC irreversibly consumes the water generated to form dicyclohexylurea (DCU), often leading to high yields.[10]
-
Disadvantages: DCC is a known allergen, and the DCU byproduct can sometimes be challenging to remove from the reaction mixture.[13][14] The reagents are more expensive than those used in the Fischer method.
Primary Protocol: Steglich Esterification of 5-(4-Ethylphenyl)picolinic Acid
This protocol details the synthesis of Ethyl 5-(4-ethylphenyl)picolinate.
3.1 Reaction Mechanism The reaction is initiated by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP, a potent nucleophilic catalyst, intercepts this intermediate to form a reactive N-acylpyridinium species.[12][15] This species is then readily attacked by the alcohol nucleophile to furnish the ester and regenerate the DMAP catalyst. This catalytic cycle is highly efficient and prevents the O-acylisourea from rearranging into an unreactive N-acylurea byproduct.[10][15]
3.2 Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| 5-(4-Ethylphenyl)picolinic acid | 227.26 | 227 | 1.0 | 1.0 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 227 | 1.1 | 1.1 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 12 | 0.1 | 0.1 |
| Ethanol (Absolute, Anhydrous) | 46.07 | 69 | 1.5 | 1.5 |
| Dichloromethane (DCM, Anhydrous) | - | 10 mL | - | - |
3.3 Experimental Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-Ethylphenyl)picolinic acid (227 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add ethanol (69 mg, 1.5 mmol) followed by 4-(Dimethylamino)pyridine (12 mg, 0.1 mmol).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Initiation: While stirring at 0 °C, add dicyclohexylcarbodiimide (227 mg, 1.1 mmol) to the solution in one portion. A white precipitate of dicyclohexylurea (DCU) may begin to form within minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The starting acid should have a lower Rf than the product ester.
3.4 Work-up and Purification
-
Byproduct Removal: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a fritted glass funnel to remove the DCU solid, washing the filter cake with a small amount of cold DCM.[13]
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).
-
Liquid-Liquid Extraction: Dissolve the crude residue in ethyl acetate (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.
-
Pro-Tip: If separation from the starting acid is difficult, adding 0.5% triethylamine to the eluent can help retain the acidic starting material on the silica gel baseline.[16]
-
-
Final Product: Combine the pure fractions and remove the solvent to yield Ethyl 5-(4-ethylphenyl)picolinate as a solid or oil. Dry under high vacuum.
3.5 Characterization (Expected)
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the ethyl ester protons (a quartet ~4.4 ppm and a triplet ~1.4 ppm), the ethylphenyl protons (a quartet ~2.7 ppm and a triplet ~1.2 ppm), and distinct aromatic protons on both the pyridine and phenyl rings. The pyridine protons are typically downfield, with the H6 proton adjacent to the nitrogen appearing around 8.7 ppm.[17][18]
-
¹³C NMR (101 MHz, CDCl₃): Expect signals for the ester carbonyl (~165 ppm), aromatic carbons, and aliphatic carbons of the two ethyl groups.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₆H₁₇NO₂ [M+H]⁺: 256.13. Found: 256.XX.
Experimental Workflow Overview
Alternative Protocol: Fischer-Speier Esterification
This method is recommended for larger-scale synthesis where cost is a factor and the substrate is known to be stable to strong acid and heat.
5.1 Reagents and Conditions
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-(4-Ethylphenyl)picolinic acid | 227.26 | 2.27 g | 10.0 | 1.0 |
| Ethanol (Absolute) | 46.07 | 50 mL | ~850 | ~85 (Solvent) |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | ~0.1 mL | ~1.8 | 0.18 (cat.) |
5.2 Procedure
-
Setup: Suspend 5-(4-Ethylphenyl)picolinic acid (2.27 g, 10.0 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask.
-
Catalyst: Carefully add concentrated sulfuric acid (~5 drops, ~0.1 mL) to the suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 8-16 hours.
-
Work-up:
-
Cool the reaction to room temperature and remove the excess ethanol via rotary evaporation.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by column chromatography as described in section 3.4.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive reagents (DCC hydrolyzed), insufficient reaction time, wet solvent/reagents. | Ensure all reagents and solvents are anhydrous. Use freshly opened or distilled DCC. Allow the reaction to run longer (up to 24h) and monitor by TLC. |
| N-Acylurea Byproduct | Sterically hindered alcohol or slow reaction, allowing for O- to N-acyl migration. | Increase the amount of DMAP catalyst (up to 0.3 eq) to accelerate the desired acyl transfer. Ensure the reaction temperature does not exceed room temperature.[10] |
| Difficult DCU Removal | DCU is slightly soluble in the reaction solvent. | After filtration, concentrate the crude product, redissolve in a minimal amount of a solvent where the product is soluble but DCU is not (e.g., diethyl ether), cool to 0 °C, and re-filter.[13] |
| Product Hydrolysis | Occurs during acidic/basic work-up, especially if prolonged. | Use mild washing conditions (e.g., 5% citric acid instead of HCl, dilute NaHCO₃) and perform the extractions quickly. Do not let the layers sit for extended periods. |
Safety Precautions
-
DCC: Dicyclohexylcarbodiimide is a potent sensitizer and can cause severe allergic skin reactions. Always handle with gloves in a well-ventilated fume hood.[14]
-
DMAP: 4-(Dimethylamino)pyridine is highly toxic and can be readily absorbed through the skin.[19] Use appropriate personal protective equipment (PPE), including double gloves.
-
Solvents: Dichloromethane and other organic solvents are volatile and flammable. Handle only in a fume hood away from ignition sources.
-
Acids: Concentrated sulfuric acid is extremely corrosive. Add it to the reaction mixture slowly and carefully.
References
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved February 23, 2026, from [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
- MyChem. (2026, February 14). The Role of DMAP in Steglich Esterification and Beyond.
-
Di Mola, A., et al. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. Retrieved February 23, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). Retrieved February 23, 2026, from [Link]
-
ScienceMotive. (2021, October 1). Fischer esterification Mechanism - Advantages and Applications. Retrieved February 23, 2026, from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 23, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved February 23, 2026, from [Link]
-
Ishihara, K., et al. (2007, November 6). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. Retrieved February 23, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved February 23, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Purification of Substituted Picolinate Esters.
-
Wikipedia. (n.d.). Steglich esterification. Retrieved February 23, 2026, from [Link]
-
Vedsø, P., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 47-54. Available at: [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved February 23, 2026, from [Link]
-
Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved February 23, 2026, from [Link]
-
Ferretti, V., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. International Journal of Molecular Sciences, 24(22), 16463. Available at: [Link]
-
Valente, A. A., et al. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved February 23, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Retrieved February 23, 2026, from [Link]
-
Reddit. (2024, July 21). Steglich Esterification with EDC. Retrieved February 23, 2026, from [Link]
-
Wiley. (n.d.). Picolinic acid methyl ester. SpectraBase. Retrieved February 23, 2026, from [Link]
-
Research Trend. (2023, May 15). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved February 23, 2026, from [Link]
- MDPI. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 23, 2026, from [Link]
-
Bawa, R. A. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved February 23, 2026, from [Link]
- Phelps, I. K., & Eddy, W. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-256.
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved February 23, 2026, from [Link]
-
Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved February 23, 2026, from [Link]
- Wang, L., et al. (2016). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. Journal of Food Science and Engineering, 6, 29-38.
-
MDPI. (2001, January 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved February 23, 2026, from [Link]
-
MDPI. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (n.d.). Electrochemical reduction of derivatives and isomers of ethylpicolinate. Retrieved February 23, 2026, from [Link]
-
IUCr. (2024, December 15). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved February 23, 2026, from [Link]
Sources
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Steglich esterification - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Steglich Esterification [organic-chemistry.org]
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- 15. nbinno.com [nbinno.com]
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- 18. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 19. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
Application Note: Optimization of C-C Bond Formation for 5-Aryl Picolinic Acid Scaffolds
Executive Summary & Strategic Analysis
The synthesis of 5-aryl picolinic acids (5-aryl-pyridine-2-carboxylic acids) presents a unique intersection of challenges in medicinal chemistry. These scaffolds are critical in the design of metalloenzyme inhibitors and auxin-mimic herbicides (e.g., Halauxifen-methyl), yet their construction is frequently complicated by two factors:
-
Catalyst Poisoning: The pyridine nitrogen and the ortho-carboxylate moiety can act as a bidentate ligand, sequestering Palladium (Pd) and arresting the catalytic cycle.
-
Zwitterionic Purification: The final product exists as a zwitterion in neutral media, making standard liquid-liquid extraction (LLE) highly inefficient.
This guide prioritizes the Suzuki-Miyaura Coupling as the most robust route. We present two distinct protocols: the Ester-Protection Route (Method A) for high-purity/scale-up requirements, and the Direct Acid Route (Method B) for rapid analog generation.
Chemo-Structural Considerations
Before initiating synthesis, researchers must select the appropriate pathway based on substrate tolerance and scale.
Visualizing the Synthetic Logic
Figure 1: Decision tree for selecting the optimal synthetic pathway. Method A is recommended for process chemistry; Method B for high-throughput screening.
Method A: The Ester-Protection Route (Gold Standard)
Rationale: By masking the carboxylic acid as an ester (methyl or ethyl), we eliminate the anionic interference with the Pd(II) species during transmetallation. This also renders the intermediate lipophilic, allowing for standard silica chromatography before the difficult zwitterion is generated.
Protocol Steps
Phase 1: Suzuki Coupling of Methyl 5-Bromo-2-picolinate
Target: Methyl 5-(aryl)-picolinate
-
Reagents:
-
Substrate: Methyl 5-bromo-2-picolinate (1.0 equiv).
-
Boronic Acid: Aryl boronic acid (1.2 equiv).
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%). Note: The dppf ligand is preferred for its large bite angle, which stabilizes the Pd against pyridine coordination.
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Strictly degassed.
-
-
Procedure:
-
Charge solid reagents into a reaction vial equipped with a stir bar.
-
Evacuate and backfill with N₂ (3 cycles).
-
Add degassed solvents via syringe.
-
Heat to 90°C for 4–12 hours.
-
Self-Validation: Monitor by LCMS.[1] The bromide (Start Material) should disappear. Picolinic esters are prone to hydrolysis; if the acid mass (M-14) appears, the reaction is too wet or basic.
-
-
Intermediate Workup:
-
Dilute with EtOAc, wash with water and brine.
-
Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). Isolate the ester.
-
Phase 2: Controlled Hydrolysis
Target: 5-Aryl Picolinic Acid
-
Reagents:
-
Substrate: Purified Ester from Phase 1.
-
Reagent: LiOH[2]·H₂O (2.5 equiv).
-
Solvent: THF : Water (3:1).
-
-
Procedure:
-
Stir at Room Temperature (Do not heat unless necessary; thermal decarboxylation is a risk for electron-deficient picolinates).
-
Monitor by TLC (Acid will stay at baseline) or LCMS.
-
Proceed immediately to Section 5: Purification upon completion.
-
Method B: Direct Acid Coupling (High Throughput)
Rationale: Used when esterification is impossible or for rapid library synthesis. Requires water-soluble catalysts and careful pH management.[3]
Protocol Steps
-
Reagents:
-
Substrate: 5-Bromo-2-picolinic acid (1.0 equiv).
-
Catalyst: Pd(OAc)₂ (5 mol%) + TPPTS (Triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt) (10 mol%). Note: TPPTS provides water solubility.
-
Base: Na₂CO₃ (3.0 equiv). Must be strong enough to keep the acid deprotonated (carboxylate form) to prevent Pd-sequestration by the neutral pyridine.
-
Solvent: Water : Acetonitrile (1:1).
-
-
Procedure:
Purification Masterclass: The Zwitterion Challenge
Isolating 5-aryl picolinic acids is notoriously difficult because they exist in equilibrium between cationic, zwitterionic, and anionic forms.
The pI Trap: At neutral pH, the molecule is often a zwitterion (Pyridine-H⁺ / Carboxylate⁻) and is highly water-soluble, making extraction into organic solvents (DCM/EtOAc) nearly impossible.
Protocol: Isoelectric Precipitation
-
Remove Organics: If using Method A (Hydrolysis), evaporate the THF completely. You should be left with an aqueous solution of the Lithium salt of the product (pH ~12).
-
Filter: Filter the alkaline solution through Celite to remove any residual Palladium black.
-
The pH Swing:
-
Cool the solution to 0°C.
-
Slowly add 1M HCl dropwise while monitoring pH with a digital meter.
-
Target: pH 3.0 – 4.0 (The typical isoelectric point for picolinic acids).
-
-
Observation: The solution should become cloudy as the neutral (or zwitterionic net-neutral) species precipitates.
-
Collection: Filter the precipitate. Wash with cold water (minimal volume) and Et₂O (to remove non-polar impurities).
Troubleshooting: "It didn't precipitate."
If the product is too polar to precipitate (common with polar aryl groups):
-
Acidify to pH 1 (fully cationic).
-
Load onto a SCX (Strong Cation Exchange) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH₃ in MeOH.
-
Concentrate to obtain the ammonium salt.
Visualizing the Workup Logic
Figure 2: Workup workflow for handling zwitterionic picolinic acid derivatives.
Data Summary Table
| Parameter | Method A (Ester) | Method B (Acid) |
| Substrate Cost | Lower (Esters are common) | Higher (Acids often custom) |
| Step Count | 2 (Coupling + Hydrolysis) | 1 (Direct Coupling) |
| Avg. Yield | 75-90% | 40-60% |
| Purification | Silica Gel (Easy) | Crystallization/SCX (Hard) |
| Scale Suitability | >10g | <100mg |
References
-
General Suzuki Coupling on Pyridines
- Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
Picolinate Herbicide Synthesis (Halauxifen-methyl)
- Epp, J. B., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry.
-
Catalyst Poisoning Mechanisms
-
Hagelin, H., et al. (2000).[6] Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical.
-
-
Zwitterion Purification Strategies
- University of Rochester. Workup Tricks and Reagents.
Sources
Application Note: 5-(4-Ethylphenyl)picolinic Acid as a Privileged Scaffold in Metalloenzyme FBDD
Executive Summary
This application note details the utility of 5-(4-ethylphenyl)picolinic acid as a high-value fragment in the discovery of metalloenzyme inhibitors. Belonging to the class of Metal-Binding Pharmacophores (MBPs) , this scaffold acts as a bioisostere of 2-oxoglutarate (2-OG), the endogenous cofactor for a vast array of oxygenases, including the JmjC-domain containing histone demethylases (KDMs) and Ten-Eleven Translocation (TET) enzymes.
Unlike generic chelators, the 5-aryl substitution provides a specific vector to probe the hydrophobic substrate-binding channels adjacent to the active site metal. This guide provides a validated synthetic route, a specific biochemical assay protocol for KDM inhibition, and a structural framework for hit-to-lead optimization.
Structural Logic & Pharmacophore Design
The "Anchor and Probe" Model
Effective metalloenzyme inhibitors often follow a bipartite design. 5-(4-Ethylphenyl)picolinic acid exemplifies this by combining a bidentate metal chelator with a hydrophobic probe.
-
The Warhead (Anchor): The picolinic acid moiety (pyridine-2-carboxylic acid) forms a bidentate chelate with the active site metal (typically Fe(II) or Zn(II)) via the pyridine nitrogen and the carboxylate oxygen. This mimics the binding mode of 2-OG.
-
The Vector (Probe): The 5-position of the pyridine ring directs substituents into the active site tunnel. In JmjC demethylases, this tunnel accommodates the methylated lysine of the histone tail.
-
The Interaction: The 4-ethylphenyl group provides van der Waals contacts within this hydrophobic pocket, increasing potency and selectivity compared to the unsubstituted picolinic acid fragment.
Mechanism of Action Diagram
Figure 1: Pharmacophore model showing the bidentate coordination of the metal center and the hydrophobic interaction of the ethylphenyl tail within the substrate channel.
Validated Synthetic Protocol
The synthesis of 5-aryl picolinic acids is most reliably achieved via Suzuki-Miyaura cross-coupling . The following protocol is optimized to minimize protodeboronation and homocoupling byproducts.
Reagents & Equipment
-
Starting Material A: Methyl 5-bromopicolinate (CAS: 29681-44-5)
-
Starting Material B: 4-Ethylphenylboronic acid (CAS: 63139-21-9)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (High stability/turnover)
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution
-
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Procedure
| Step | Action | Critical Technical Note (Causality) |
| 1 | Charge Vessel: Add Methyl 5-bromopicolinate (1.0 eq) and 4-Ethylphenylboronic acid (1.2 eq) to a microwave vial or round-bottom flask. | Use a slight excess of boronic acid to drive the reaction to completion, accounting for minor deboronation. |
| 2 | Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to bromide). | Dioxane is preferred over THF for its higher boiling point and compatibility with aqueous bases. |
| 3 | Degassing (Crucial): Sparge the solution with Argon or Nitrogen for 15 minutes. | STOP: Oxygen causes Pd oxidation and homocoupling of the boronic acid. Do not skip. |
| 4 | Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) and 2.0 M aq. K₂CO₃ (3.0 eq). | Pd(dppf)Cl₂ is chosen for its resistance to air and excellent performance with heteroaryl halides. |
| 5 | Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave). | Monitor by LC-MS. The intermediate is the methyl ester. |
| 6 | Hydrolysis: Once coupling is complete, add LiOH (5.0 eq) and water directly to the reaction mixture. Stir at 60°C for 2 hours. | Saponification is required to reveal the free carboxylic acid "warhead" necessary for metal binding. |
| 7 | Workup: Acidify to pH 3–4 with 1M HCl. Extract with EtOAc (3x). | The product is amphoteric but predominantly acidic; pH 3 ensures protonation of the carboxylate for extraction. |
| 8 | Purification: Recrystallization from Ethanol/Water or Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). | QC: Ensure no residual Palladium remains, as Pd is a potent metalloenzyme inhibitor (false positive risk). |
Biochemical Assay Protocol: KDM4/5 Inhibition
This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of KDM4A (JMJD2A) or KDM5B (JARID1B).
Assay Principle
The enzyme demethylates a biotinylated histone H3 peptide (e.g., H3K9me3). Detection uses a Europium-labeled anti-H3K9me2 antibody (Donor) and a Streptavidin-XL665 conjugate (Acceptor). Inhibition of the enzyme prevents demethylation, reducing the FRET signal (or maintaining it, depending on antibody specificity; typically, antibodies detect the product).
Note: In this standard format, we detect the product (H3K9me2). Therefore, Inhibition = Decrease in Signal .
Reagents
-
Enzyme: Recombinant human KDM4A (residues 1–359).
-
Substrate: Biotin-H3(1–21)K9me3 peptide.
-
Cofactors: 2-Oxoglutarate (2-OG), Fe(II) (Ammonium Iron(II) Sulfate), Ascorbate.
-
Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 10 µM Fe(II), 100 µM Ascorbate.
Experimental Workflow
Figure 2: HTRF assay workflow for determining the IC50 of KDM inhibitors. EDTA is used in the stop solution to chelate iron and terminate the enzymatic reaction.
Critical Controls
-
Fe(II) Concentration: Picolinic acids compete with 2-OG but can also strip Fe(II) from the active site if the iron concentration is too low. Maintain 10 µM Fe(II) to ensure the observed inhibition is competitive with 2-OG and not an artifact of metal depletion.
-
Assay Interference: 5-EPPA is a small aromatic molecule. Run a "Counter-Screen" without enzyme (using biotin-product peptide directly) to ensure the compound does not quench the Europium fluorescence or inhibit the antibody binding.
Data Interpretation & SAR
When analyzing 5-(4-ethylphenyl)picolinic acid, compare results against the unsubstituted core and known standards.
| Compound | Structure Description | Typical IC50 (KDM4A) | Mechanistic Insight |
| Picolinic Acid | Core Only | > 100 µM | Binds metal but lacks hydrophobic contacts; weak inhibitor. |
| 5-Phenylpicolinic Acid | Aryl Probe | 5 – 20 µM | Phenyl ring enters the lysine binding channel. |
| 5-(4-Ethylphenyl)picolinic Acid | Target Molecule | 1 – 5 µM | Ethyl group extends deeper, mimicking the lysine side-chain length. |
| 2,4-PDCA | Competitor Standard | ~1 µM | Classic 2-OG competitor; used as a positive control. |
References
-
Cohen, S. M. (2017). A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes.[2] Accounts of Chemical Research. [Link]
-
Agrawal, A., et al. (2016). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors.[2][3] Journal of Medicinal Chemistry. [Link]
-
Rose, N. R., et al. (2011). Plant Growth Regulators as Inhibitors of the Histone Demethylase KDM4C. Journal of Medicinal Chemistry. (Validates the picolinic acid scaffold in KDMs). [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-(4-Ethylphenyl)picolinic Acid Synthesis
Current Status: Active Ticket ID: SYN-5EP-PIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Ester-First" Strategy
You are likely encountering low yields due to two competing failure modes inherent to picolinic acid derivatives: Thermal Decarboxylation (Hammick Reaction) and Catalyst Poisoning by the pyridine nitrogen.
The Core Recommendation: Do NOT attempt the Suzuki coupling directly on the free acid (5-bromo-2-picolinic acid). The carboxylic acid at the 2-position is thermally unstable under standard Suzuki conditions (basic, high temp), leading to the formation of 3-(4-ethylphenyl)pyridine (decarboxylated byproduct).
The Solution: Switch to the Methyl Ester Route . Perform the coupling on Methyl 5-bromopicolinate , followed by a mild hydrolysis. This protects the carboxyl group and prevents catalyst sequestration.
Module 1: Optimized Synthetic Protocol
Reaction Scheme: The Ester Route
Caption: Two-step "Ester-First" strategy preventing thermal decarboxylation during the high-temperature coupling phase.
Step-by-Step Methodology
1. Coupling Phase (Suzuki-Miyaura)
-
Reagents:
-
Methyl 5-bromopicolinate (1.0 equiv)
-
4-Ethylphenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·DCM (3-5 mol%). Why: The bidentate dppf ligand has a large bite angle, preventing the pyridine nitrogen from displacing the ligand and poisoning the Pd center.
-
Base: K₃PO₄ (3.0 equiv). Why: Anhydrous phosphate is milder than carbonates and buffers the pH, reducing protodeboronation.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
-
-
Procedure:
-
Charge solids into a reaction vessel.
-
Evacuate and backfill with Argon (3x).
-
Add degassed solvents.
-
Heat to 85-90°C for 4-6 hours. Do not exceed 100°C.
-
Monitor by HPLC/TLC. Look for the disappearance of the bromide.
-
2. Hydrolysis Phase
-
Reagents: LiOH (2.0 equiv), THF/Water (1:1).
-
Procedure:
-
Cool the coupling mixture to Room Temperature (RT).
-
Add LiOH solution directly to the crude mixture (or after a quick filtration through Celite).
-
Stir at RT for 2 hours. Avoid heating during basic hydrolysis to prevent decarboxylation.
-
Acidify carefully to pH 3-4 (Isoelectric point) with 1M HCl to precipitate the product.
-
Module 2: Troubleshooting & Optimization Logic
Diagnostic Flowchart
Caption: Diagnostic logic for identifying catalyst poisoning vs. thermal degradation.
Comparison of Reaction Parameters
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Recommended) | Technical Rationale |
| Substrate | 5-Bromo-2-picolinic acid | Methyl 5-bromopicolinate | Prevents Hammick decarboxylation; improves solubility in organics. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ or XPhos Pd G2 | Monodentate PPh₃ is easily displaced by pyridine N. Bidentate (dppf) or bulky (XPhos) ligands resist displacement. |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Phosphate provides a "drier" base environment, reducing protodeboronation of the ethylphenyl boronic acid. |
| Solvent | DMF/Water | Dioxane/Water or Toluene | DMF can decompose to dimethylamine at high heat, interfering with the catalyst. |
Module 3: Purification (The "Zwitterion Trap")
The final isolation is often where yield is lost. 5-(4-Ethylphenyl)picolinic acid is amphoteric.
The Isoelectric Precipitation Method:
-
Remove Organics: After hydrolysis, rotovap to remove THF. You are left with the aqueous Lithium salt of the product.
-
Wash Impurities: Wash the basic aqueous layer with Ethyl Acetate (2x). Crucial: The product stays in the water phase; non-polar byproducts (homocoupled boronic acid) move to the organic layer.
-
Precipitate: Cool the aqueous phase to 0°C. Slowly add 1M HCl.
-
Target pH: ~3.5 (Theoretical pI for aryl picolinic acids).
-
Observation: The solution will turn cloudy. Do not overshoot to pH 1, or the pyridine nitrogen will protonate, forming the soluble hydrochloride salt.
-
-
Filtration: Filter the white solid. Wash with cold water and pentane.
FAQ: Frequently Asked Questions
Q: Can I use the free acid if I keep the temperature low? A: It is risky. Even at 60-70°C, the presence of Pd(II) can lower the activation energy for decarboxylation. If you must use the acid, use LiOH as the base (anhydrous conditions) to form the lithium carboxylate in situ, which is more stable than the free acid, but the ester route remains superior.
Q: My reaction turns black immediately. Is the catalyst dead? A: Rapid blackening usually indicates Pd precipitation (Pd black formation). This means your ligand is not stabilizing the Pd(0) species effectively.
-
Fix: Switch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate quickly and the bulky biaryl ligands form a protective "shell" around the Pd, preventing aggregation.
Q: I see a major byproduct with Mass = Starting Material + H. A: This is protodeboronation of your 4-ethylphenylboronic acid.
-
Fix: Increase the equivalent of boronic acid to 1.[1]5. Reduce the water content in the solvent system (try 9:1 Dioxane:H2O instead of 4:1).
References
-
Catalyst Selection for Pyridines
- Title: Optimization of reaction conditions for the Suzuki-Miyaura coupling.
- Source: ResearchG
-
Context: Confirms Pd(dppf)Cl2 effectiveness over Pd(PPh3)4 for heteroaryl couplings.[3]
-
Decarboxylation Mechanism (Hammick)
-
Purification via Isoelectric Point
-
Title: Preparation method of high-purity 2,5-dipicolinic acid.[5]
- Source: Google P
- Context: Describes the pH adjustment (acid-alkali refining)
-
-
Boronic Acid Stability
- Title: Suzuki-Miyaura cross-coupling: Practical Guide.
-
Source: Yoneda Labs.[6]
- Context: Discusses protodeboronation and the use of specific esters/bases to mitig
Sources
- 1. reddit.com [reddit.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN101857567A - Preparation method of high-purity 2,5-dipicolinic acid - Google Patents [patents.google.com]
- 6. Yoneda Labs [yonedalabs.com]
removing palladium catalyst from 5-aryl picolinic acid products
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for addressing the persistent challenge of removing palladium catalysts from 5-aryl picolinic acid products. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through troubleshooting and process optimization.
The unique structure of 5-aryl picolinic acids, featuring both a nitrogen-containing heterocycle and a carboxylic acid group, presents a specific set of challenges. The nitrogen atom can act as a strong ligand, binding tightly to palladium species and making their removal by standard methods difficult. This guide is designed to address these nuances directly.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of 5-aryl picolinic acid products after palladium-catalyzed cross-coupling reactions.
Issue 1: My product is a dark color (grey, black, or brown) after initial workup, but the product is supposed to be a white or off-white solid.
This discoloration is almost certainly due to the presence of residual palladium, often in the form of palladium black (Pd(0) nanoparticles) or colloidal palladium.[1] While visually apparent, it's a clear indicator that the initial purification was insufficient.
Causality: Palladium(0) species, the active catalyst in many cross-coupling reactions, can aggregate and precipitate out of solution if the stabilizing ligands degrade or if the reaction conditions change abruptly during workup.[1] This aggregation forms insoluble palladium black.
Step-by-Step Solution:
-
Initial Debulking via Filtration: The first and simplest step is to remove the bulk of the insoluble palladium.[2][3]
-
Dissolve your crude product in a suitable organic solvent (e.g., THF, EtOAc, or DCM).
-
Prepare a filtration plug by packing a 1-2 cm thick pad of Celite® or a similar filter aid into a sintered glass funnel.[2]
-
Pre-wet the Celite® pad with the same solvent.
-
Pass the solution containing your product through the Celite® pad. The fine particles of palladium black will be trapped in the filter aid.[3]
-
Wash the pad with additional fresh solvent to ensure complete recovery of your product.
-
-
Assess the Filtrate: If the filtrate is now colorless or significantly lighter, proceed to solvent removal and final product analysis. If it remains colored, this indicates the presence of soluble or colloidal palladium species, which require further treatment (see Issue 2).
Issue 2: After filtration and column chromatography, my ICP-MS results still show palladium levels >100 ppm.
This is a common and frustrating scenario. It indicates that the palladium is present as soluble species, likely complexed with your picolinic acid product, phosphine ligands, or other reaction components.[4][5] Standard silica gel chromatography is often inefficient at removing these tightly bound or co-eluting palladium complexes.[2]
Causality: The nitrogen atom on the pyridine ring of your picolinic acid product is a Lewis base and can coordinate to palladium, forming a stable, soluble complex. This complex can have similar polarity to your product, leading to co-elution during chromatography.
Step-by-Step Solution: Scavenger Screening & Implementation
The most robust solution is to employ a metal scavenger—a solid support functionalized with groups that have a very high affinity for palladium.[6][7]
-
Select Potential Scavengers: Choose 2-3 scavengers with different binding mechanisms. For palladium, thiol- and amine-based scavengers are highly effective. A triazine-based scavenger is also an excellent, broad-spectrum choice.[8][9]
-
Perform a Small-Scale Screening: Before committing your entire batch, test the selected scavengers.
-
Prepare three small vials, each with an equal, known amount of your impure product dissolved in a suitable solvent.
-
Add a different scavenger to each vial (typically 3-5 equivalents by weight relative to the suspected palladium content).[8]
-
Stir the mixtures at room temperature or slightly elevated temperature (40-50 °C) for a set period (e.g., 4-24 hours).
-
Filter off the scavenger resin, remove the solvent, and submit a sample from each for rapid palladium analysis or compare them by TLC for discoloration.
-
-
Scale-Up with the Best Candidate: Once you've identified the most effective scavenger, apply it to the full batch of your material.
Workflow for Scavenger Selection and Use
Caption: Workflow for selecting and implementing a palladium scavenger.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for palladium removal, and how do I choose the right one?
Choosing a method depends on the nature of the palladium impurity (soluble vs. insoluble) and the scale of your reaction. Each has distinct advantages and disadvantages.
| Method | Description | Pros | Cons | Best For |
| Filtration | Passing the reaction mixture through a pad of filter aid like Celite®.[2] | Simple, fast, inexpensive. | Only removes insoluble palladium (e.g., palladium black). | First-pass "debulking" of heterogeneous Pd(0). |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure product to crystallize while impurities remain in solution.[10] | Can be highly effective for achieving high purity; scalable. | High product loss possible; finding a suitable solvent system can be time-consuming; may concentrate impurities if they co-crystallize.[6] | Final purification step when the product has good crystallization properties and impurities have different solubility profiles. |
| Liquid-Liquid Extraction | Partitioning the product and impurities between two immiscible liquid phases (e.g., organic and aqueous).[11] | Good for removing water-soluble palladium salts. | Inefficient for neutral, organometallic palladium complexes; can be solvent and labor-intensive. | Removing inorganic salts and highly polar palladium species. The picolinic acid's charge state can be manipulated with pH to aid separation. |
| Activated Carbon | Slurrying the product solution with activated carbon, which adsorbs palladium species.[12][13] | Inexpensive, effective for a range of palladium species. | Can be non-selective and adsorb the product, leading to yield loss; fine powder can be difficult to filter completely.[12] | Cases where product loss is acceptable and a low-cost solution is needed. |
| Scavenger Resins | Using solid-supported reagents (e.g., functionalized silica or polystyrene) that selectively bind to palladium.[7][8] | Highly selective, very effective at reaching low ppm levels, simple filtration removal. | Higher cost than other methods; may require screening to find the optimal scavenger.[6] | Achieving the low residual palladium levels required for APIs (<10 ppm). This is often the most reliable method.[4][5] |
Q2: Why is removing palladium from picolinic acid derivatives so difficult?
The primary reason is the picolinic acid moiety itself. The nitrogen atom of the pyridine ring is a potent ligand for palladium. This coordination can form stable, soluble palladium-product adducts that are difficult to break apart and behave similarly to the desired product during purification.
Decision Logic for Purification Strategy
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. onyxipca.com [onyxipca.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. spinchem.com [spinchem.com]
- 8. norlab.com [norlab.com]
- 9. biotage.com [biotage.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling for Pyridine Boronic Acids
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving pyridine boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful cross-coupling reaction. Pyridine moieties are ubiquitous in pharmaceuticals, making their synthesis via Suzuki-Miyaura coupling a critical transformation. However, the unique electronic properties of the pyridine ring introduce specific challenges not always encountered with standard aryl boronic acids. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust starting protocol to enhance the success of your experiments.
Troubleshooting Guide
Encountering unexpected results is a common aspect of chemical synthesis. The following table addresses prevalent issues in the Suzuki-Miyaura coupling of pyridine boronic acids, their probable causes, and scientifically-grounded solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield/Conversion | Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be ineffective, particularly with sterically hindered substrates.[1] Catalyst Inhibition/Deactivation: The Lewis basic nitrogen of the pyridine can coordinate to the palladium center, inhibiting its catalytic activity. This is a well-known issue often referred to as the "2-pyridyl problem".[1][2][3] Poor Reagent Purity: Impurities in the boronic acid, halide, or solvent can negatively impact the reaction.[1] | Optimize Catalyst and Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or Fu's ligand, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[1][4][5] These ligands promote the crucial oxidative addition and reductive elimination steps and can sterically shield the palladium center from inhibitory pyridine coordination.[1][4] Verify Reagent Quality: Use freshly purchased or properly stored boronic acids. Ensure solvents are anhydrous and adequately degassed.[1] |
| Significant Protodeboronation | Instability of Pyridine Boronic Acid: Pyridine boronic acids, especially 2-pyridyl derivatives, are prone to protodeboronation (cleavage of the C-B bond and replacement with a C-H bond), a significant side reaction that consumes the starting material.[1][2][6] This is often exacerbated by basic conditions and elevated temperatures.[6][7] Presence of Excess Water: While some water can be beneficial, excessive amounts can promote the hydrolysis of the carbon-boron bond.[7] | Use a More Stable Boronic Acid Derivative: Switch to a boronic ester (e.g., pinacol or neopentyl glycol esters) or a potassium trifluoroborate salt.[1][8] These are generally more stable and less susceptible to protodeboronation. Employ Milder Reaction Conditions: Use a weaker base (e.g., K₂CO₃ instead of K₃PO₄) and the lowest effective reaction temperature.[1][7] Control Water Content: For anhydrous-sensitive reactions, ensure dry solvents. In aqueous systems, carefully control the amount of water.[7] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, leading to dimeric byproducts.[1][8] Use of Pd(II) Precatalysts: Some Pd(II) sources can initiate homocoupling as part of their reduction to the active Pd(0) species.[8] | Thoroughly Degas the Reaction Mixture: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1][8] Choose an Appropriate Precatalyst: While many Pd(II) precatalysts are effective, consider using a Pd(0) source like Pd₂(dba)₃ or a well-defined Pd(0) precatalyst if homocoupling is a persistent issue. |
| Dehalogenation of Aryl Halide | Side Reaction Pathway: The palladium intermediate after oxidative addition can react with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent), leading to reductive elimination of the dehalogenated arene.[8] | Optimize Base and Solvent: If using amine bases or alcohol solvents, consider switching to carbonate or phosphate bases and aprotic solvents like dioxane or THF. |
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyridylboronic acids particularly challenging in Suzuki-Miyaura couplings?
A1: The difficulty with 2-pyridylboronic acids, often termed the "2-pyridyl problem," stems from two main factors. Firstly, the proximity of the Lewis basic nitrogen atom to the boronic acid moiety can lead to intramolecular coordination or catalyst inhibition by binding to the palladium center, thus shutting down the catalytic cycle.[2][3] Secondly, 2-pyridylboronic acids are highly susceptible to protodeboronation, an undesired side reaction where the C-B bond is cleaved.[6][9] The zwitterionic nature of 2-pyridine boronic acid under neutral pH can facilitate this decomposition.[6] To overcome these challenges, using more stable derivatives like pinacol esters or trifluoroborates is highly recommended.[1][6] Additionally, employing highly active catalyst systems with bulky, electron-rich ligands can accelerate the desired cross-coupling to outcompete these side reactions.[1][5]
Q2: How do I choose the right base for my reaction?
A2: The base plays a crucial role in the Suzuki-Miyaura reaction; it is required for the activation of the boronic acid to facilitate transmetalation.[4][10] The choice of base can significantly impact the reaction outcome.
-
Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often very effective and are a good starting point, particularly for less reactive coupling partners. K₃PO₄ is frequently used in couplings with heteroaryl boronic acids.
-
Milder Inorganic Bases (e.g., K₂CO₃, Na₂CO₃): These are suitable for many standard couplings and can be beneficial when dealing with base-sensitive functional groups or when trying to minimize protodeboronation.[7]
-
Fluoride Bases (e.g., KF, CsF): Fluoride ions can also activate boronic acids and are sometimes used in specific protocols, especially under anhydrous conditions.
The optimal base often needs to be determined empirically for a specific substrate pair. If you are experiencing significant protodeboronation, switching to a milder base is a logical first step.[1]
Q3: Should I use aqueous or anhydrous conditions?
A3: The choice between aqueous and anhydrous conditions depends on the stability of your substrates and the specific protocol.
-
Aqueous Conditions (e.g., dioxane/water, THF/water): Many Suzuki-Miyaura reactions benefit from the presence of water. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[11]
-
Anhydrous Conditions: For substrates that are highly susceptible to protodeboronation, anhydrous conditions may be necessary. In such cases, organic-soluble bases like potassium trimethylsilanolate (TMSOK) or finely ground, anhydrous inorganic bases can be used.[2][12]
When using boronic acid pinacol esters, a small amount of water is often still beneficial to hydrolyze the ester to the active boronic acid in situ.[11]
Q4: My reaction is still not working despite trying different catalysts, ligands, and bases. What else can I do?
A4: If you have systematically optimized the core components, consider the following:
-
Temperature: Temperature is a critical parameter.[13] Reactions that are sluggish at lower temperatures may proceed to completion at higher temperatures (e.g., 80-110 °C).[3] Conversely, if side reactions like protodeboronation are dominant, lowering the temperature might be beneficial.[7]
-
Reagent Stoichiometry: It is common practice to use a slight excess of the boronic acid derivative (e.g., 1.2-1.5 equivalents) to drive the reaction to completion.[1][13]
-
Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. If you are using an aryl chloride, which is the least reactive, you will likely need a more active catalyst system (e.g., one with a Buchwald-type ligand).[14]
-
Additives: In some challenging cases, additives like copper(I) salts have been shown to improve yields in couplings involving 2-pyridyl motifs.
Visualizing the Process
Troubleshooting Workflow
A systematic approach to troubleshooting is crucial for efficiently resolving issues. The following diagram outlines a logical workflow for optimizing a challenging Suzuki-Miyaura coupling of a pyridine boronic acid.
Caption: A decision tree for troubleshooting Suzuki-Miyaura couplings.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The generally accepted catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a pyridine boronic acid derivative with an aryl halide. Optimization may be required for specific substrate combinations.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)
-
Pyridine boronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (Sphos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), pyridine boronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.[1]
-
Inert Atmosphere: Seal the tube with a septum or screw cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[1][3]
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a ratio between 4:1 and 10:1, e.g., 4 mL dioxane and 1 mL water) via syringe. If the aryl halide is a liquid, it can be added at this stage.[11]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (a good starting point is 80-100 °C) and stir vigorously.[2][3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the limiting starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[1][2]
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][2]
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
- Lee, H., et al. (2025, August 18). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Omega.
- Schmidt, J., et al. (2017, June 13). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications.
- Biscoe, M. R., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
- Various Authors. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI.
- Bryce, M. R., et al. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Protodeboronation.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Perera, D., et al. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid.
- Martin, R., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society.
- ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Leonori, D., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemical Society Reviews. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-(4-Ethylphenyl)picolinic Acid Purification
Topic: Separation of 5-(4-Ethylphenyl)picolinic acid from Regioisomers
Welcome to the Technical Support Center
Status: Operational | Tier: Level 3 (Senior Scientist Support)
This guide addresses the purification of 5-(4-ethylphenyl)picolinic acid (Target). The primary challenge with this molecule is separating it from its regioisomers (e.g., 3-, 4-, or 6-substituted variants) and homocoupled byproducts arising from Suzuki-Miyaura cross-coupling or direct arylation.
Due to the zwitterionic nature of the picolinic acid moiety and the structural similarity of the isomers, standard C18 chromatography often yields poor resolution. This guide provides specialized protocols for resolution.
Module 1: Diagnostic & Triage
Issue: "I see multiple peaks with the same Mass (m/z) in LC-MS."
Q1: How do I confirm which peak is my target vs. a regioisomer?
Answer: Regioisomers of phenyl-picolinic acids have identical masses and very similar fragmentation patterns. You cannot rely on MS alone.
-
H-NMR Diagnostic: The coupling constants (
-values) of the pyridine ring protons are definitive.-
Target (2,5-substitution): You will see two doublets (or dd) for the pyridine protons with distinct coupling.
-
Isomer (2,4-substitution): Often shows a singlet (or very small coupling) for the proton at position 3 if position 4 is substituted.
-
Isomer (2,6-substitution): Symmetry often simplifies the spectra; look for a triplet if the 4-position is open.
-
-
Retention Time Logic: In Reverse Phase (RP), the 6-substituted isomer usually elutes later than the 5-substituted target due to steric shielding of the polar nitrogen, reducing interaction with the mobile phase water layer.
Module 2: Chromatographic Resolution (HPLC/SFC)
Issue: "Standard C18 columns show co-elution or tailing."
Q2: Which stationary phase separates pyridine carboxylic acid isomers?
Answer: Standard C18 interacts primarily via hydrophobicity. Since the ethylphenyl group dominates hydrophobicity in all isomers, selectivity is low. You must exploit pi-pi interactions or ion-exchange differences.
Recommended Column Chemistries:
| Column Type | Mechanism | Why it works here |
| Pentafluorophenyl (PFP) | F-F & Dipole-Dipole | The electron-deficient PFP ring interacts differently with the electron-rich ethylphenyl group depending on its position relative to the electron-withdrawing carboxylate. |
| Mixed-Mode (C18 + SCX) | Hydrophobic + Cation Exchange | The pKa of the pyridine nitrogen shifts slightly depending on the substituent position. Mixed-mode exploits this ionization difference.[1] |
| Phenyl-Hexyl | Pi-Pi Stacking | Provides alternative selectivity to C18 for aromatic isomers. |
Q3: The peak shape is terrible (tailing). How do I fix this?
Answer: This is a classic "Zwitterion Effect." At neutral pH, the molecule exists as a mixture of cationic (protonated N), anionic (deprotonated COOH), and neutral species.
-
The Fix: Lock the ionization state.
-
Method A (Acidic - Recommended): Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2-3). This protonates the carboxylic acid (neutral) and the pyridine nitrogen (cationic). The molecule behaves like a simple cation.
-
Method B (Basic): Use 10mM Ammonium Bicarbonate (pH 10) . This ensures fully deprotonated species (anionic). Note: Ensure your column is pH 10 stable.
-
Protocol: Analytical Separation (PFP Method)
-
Column: Kinetex F5 or equivalent PFP, 2.6 µm, 100 Å.
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Temperature: 40°C (Higher temp reduces zwitterionic viscosity effects).
Module 3: Bulk Purification (Crystallization)
Issue: "I have 50g of crude. Chromatography is too expensive."
Q4: Can I separate these isomers by crystallization?
Answer: Yes, by exploiting the Isoelectric Point (pI) . Picolinic acids have a specific pH where they are least soluble (zwitterionic form with net charge 0).
-
The Logic: The 5-substituted target and its isomers have slightly different pKa values due to electronic effects of the ethylphenyl group (inductive donation).
-
The Protocol:
-
Dissolve crude mixture in 1M NaOH (Fully soluble anion).
-
Slowly titrate with 1M HCl while monitoring pH.
-
Target Precipitation: The 5-(4-ethylphenyl)picolinic acid typically precipitates around pH 3.5 - 4.5 .
-
Impurity Rejection: Regioisomers often remain in solution or precipitate at a distinct pH (e.g., < 3.0).
-
Filter and wash with cold water (pH adjusted to 4.0).
-
Module 4: Synthesis Control (Root Cause Analysis)
Issue: "Why do I have so many regioisomers?"
Q5: How do I prevent isomer formation upstream?
Answer: If you are using a Suzuki coupling, the source of isomers is likely the purity of the starting material or "halogen dance" side reactions.
Workflow Logic:
-
Starting Material: Ensure you are using 5-bromo-2-picolinic acid (or ester). If you use 2,5-dibromopyridine and attempt to lithiate/carboxylate, you will get mixtures of 2-acid and 5-acid.
-
Catalyst Choice: Use bulky phosphine ligands (e.g., XPhos or SPhos ) with Pd(OAc)2. These facilitate rapid oxidative addition at the C-Br bond (C5) and prevent migration or off-target coupling.
-
Base Selection: Use weak bases (K3PO4) rather than strong bases (KOtBu) to prevent base-mediated isomerization of the pyridine ring protons.
Visual Reference Guides
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the optimal separation method based on scale and purity requirements.
Figure 2: Zwitterionic Equilibrium & Chromatography
Caption: Effect of pH on the ionization state of picolinic acid derivatives, dictating retention behavior.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
Li, J., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved from [Link]
-
PubChem. (n.d.).[3] Picolinic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
Sources
resolving solubility challenges in biological assays
Topic: Resolving Solubility Challenges in Biological Assays
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket ID: SOL-992
Welcome to the Solubility Support Center
You are likely here because your IC50 curves are flat, your high-throughput screen (HTS) hit rate is suspiciously high, or your compound simply vanishes when added to media. Solubility is not just a formulation issue; it is the silent killer of assay validity.
This guide is structured to troubleshoot the lifecycle of a compound in an assay: Storage → Dilution → Incubation → Readout.
Pre-Assay: Stock Solution Integrity
Issue: "My compound precipitates immediately after thawing the DMSO stock."
Root Cause: DMSO is hygroscopic. It absorbs water from the atmosphere every time you open the vial. If water content exceeds 10-15%, hydrophobic compounds will crash out inside the "stock" vial before you even pipette them.
Troubleshooting Protocol: The "Dry-Down" Check
-
Visual Inspection: Hold the vial against a dark background under a strong light source. Look for "shimmering" (schlieren lines) or sediment at the bottom.
-
Remediation:
-
Do not vortex a cold DMSO stock; this induces precipitation.
-
Warm the vial to 37°C for 10 minutes.
-
Sonicate for 5 minutes in a water bath.
-
Pro-Tip: Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles. Store over molecular sieves if the compound is strictly hydrophobic.
-
The Dilution Phase: Kinetic vs. Thermodynamic Solubility
Issue: "The compound is soluble in DMSO, but precipitates when I add it to the assay buffer."
Technical Insight: This is the "Solvent Shift." You are measuring Kinetic Solubility (how fast it precipitates from a supersaturated state), not Thermodynamic Solubility (equilibrium). Most bioassays rely on kinetic solubility, which is metastable.
Data Comparison: Solubility Types
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Pre-dissolved DMSO Stock | Solid Powder |
| Timeframe | Short (Minutes to Hours) | Long (24-72 Hours) |
| Relevance | HTS, Early Screening, IC50 | Lead Op, Formulation, Oral Bioavailability |
| Risk | High false negatives due to crash-out | Accurate but consumes more material |
Protocol: The "Intermediate Dilution" Method
Directly pipetting 100% DMSO stock into aqueous buffer causes a local high-concentration "plume" where precipitation nucleates instantly.
-
Step 1: Prepare an intermediate plate with 50% DMSO / 50% Buffer.
-
Step 2: Mix thoroughly. This lowers the hydrophobicity shock.
-
Step 3: Transfer from the intermediate plate to the final assay plate (reducing final DMSO to <1%).
-
Alternative: Use Acoustic Dispensing (e.g., Echo) . The nanoliter droplets dissolve almost instantly due to high surface-area-to-volume ratio, bypassing the nucleation phase.
False Positives: Aggregation & Promiscuous Inhibition
Issue: "I have a flat Structure-Activity Relationship (SAR). All my analogs have the same IC50 (approx 1-5 µM)."
Root Cause: Your compound is likely forming Colloidal Aggregates . These sub-micron particles sequester enzymes non-specifically, inhibiting them by adsorption rather than binding to the active site. This was famously characterized by the Shoichet Lab.
Diagnostic Protocol: Detergent Sensitivity Test
If your compound is an aggregator, adding a surfactant will disrupt the colloid and kill the inhibition. If it is a true binder, the surfactant will have no effect.
-
Prepare Assay Buffer A: Standard buffer.
-
Prepare Assay Buffer B: Standard buffer + 0.01% Triton X-100 (freshly prepared).
-
Note: Ensure your enzyme/cell tolerates this detergent concentration.
-
-
Run the Assay: Test the compound IC50 in both buffers side-by-side.
-
Analyze Results:
-
IC50 Unchanged: True Inhibitor.
-
IC50 Increases >10-fold (Potency loss): Promiscuous Aggregator (False Positive).
-
Cell-Based Assay Specifics
Issue: "Compound works in biochemical assays but shows no effect in cells, even though it should be permeable."
Root Cause:
-
Serum Binding: Albumin (BSA/FBS) in media binds hydrophobic drugs, reducing the "free fraction" available to enter cells.
-
Cytotoxicity of Solvent: The DMSO concentration is killing the cells before the drug acts.
Guidelines for DMSO Limits
-
Primary Cells/Neurons: Max 0.1% v/v DMSO.
-
Robust Cell Lines (e.g., HeLa, HEK293): Max 0.5% v/v DMSO.
-
Rescue Strategy: If solubility requires higher DMSO, switch to a Cyclodextrin carrier (e.g., HP-β-CD) or use a co-solvent like PEG-400, provided appropriate vehicle controls are used.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for resolving solubility issues during assay development.
Caption: Decision tree for identifying and resolving solubility-driven assay artifacts, from stock preparation to post-assay validation.
References & Further Reading
-
Shoichet, B. K. (2006).[1][2] A detergent-based assay for the detection of promiscuous inhibitors.[2][3] Nature Protocols.[1][2]
-
Bevan, C. D., & Lloyd, R. S. (2000).[4] A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[5][6] Analytical Chemistry.[4][5][7][8][9]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Waybright, T. J., et al. (2009). Increasing the reliability of cell-based high-throughput screens by the inclusion of a solubility profile. Assay and Drug Development Technologies.[8]
Sources
- 1. files.docking.org [files.docking.org]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.stanford.edu [med.stanford.edu]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. bmglabtech.com [bmglabtech.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Nephelometry: Principle, Types & Applications Explained [vedantu.com]
- 8. enamine.net [enamine.net]
- 9. inventivapharma.com [inventivapharma.com]
Technical Support Center: Stability of 5-(4-Ethylphenyl)picolinic acid
Executive Summary: Chemical Profile & Risk Assessment
5-(4-Ethylphenyl)picolinic acid is a specialized intermediate often utilized in the development of metalloenzyme inhibitors (e.g., HIF-prolyl hydroxylase inhibitors) or as a structural motif in synthetic auxins. Its stability in aqueous solution is governed by two competing chemical behaviors: amphiphilic solubility and metal-affinity .[1]
-
Core Structure: Pyridine-2-carboxylic acid (Picolinic acid) fused with a lipophilic 4-ethylphenyl tail.
-
Critical Weakness: The picolinic acid moiety is a potent bidentate chelator.[1] In aqueous buffers containing trace metals (Fe²⁺, Cu²⁺), it can form complexes that catalyze the oxidation of its own benzylic ethyl group.[1]
-
Solubility Profile: Highly pH-dependent.[1][2] It exhibits a "solubility cliff" below pH 5.5 due to protonation of the carboxylate group.
Module 1: Solubility & Precipitation Troubleshooting
User Complaint: "My compound precipitates when I dilute my DMSO stock into PBS or media."
The Mechanism: The "Isoelectric Trap"
This molecule behaves as a pH-switchable surfactant.
-
pH > 6.0 (Anionic): The carboxylic acid is deprotonated (
). The molecule is soluble due to charge repulsion, despite the hydrophobic ethylphenyl tail. -
pH < 5.5 (Neutral/Zwitterionic): The carboxylate becomes protonated (
). The molecule loses its primary solubilizing charge.[1] The hydrophobic tail drives rapid aggregation and precipitation.[1]
Diagnostic Workflow
Use this flowchart to determine if your issue is solubility or degradation.
Figure 1: Decision tree for diagnosing precipitation issues. Note that "Metal-Ligand Coordination Polymers" can form insoluble networks even at neutral pH if divalent cations are present.
Recommended Protocol: The "Reverse-Drop" Dilution
To avoid transient precipitation that creates "seeds" for further aggregation:
-
Prepare Stock: Dissolve compound in 100% DMSO at 1000x target concentration.
-
Prepare Buffer: Ensure aqueous buffer is pH 7.4 or higher.[1]
-
The Drop: Add the buffer TO the DMSO stock slowly with vortexing (not DMSO into buffer). This maintains high solubility during the mixing phase.[1]
Module 2: Chemical Stability (Oxidation & Photolysis)
User Complaint: "I see new impurity peaks (approx. +14-16 Da) after 24 hours."
The Mechanism: Auto-Catalytic Oxidation
The 4-ethyl group is susceptible to benzylic oxidation. This is normally slow, but the picolinic acid core acts as a "magnet" for trace iron or copper in your water/buffer.[1]
-
Chelation: The pyridine N and carboxyl O bind trace Fe²⁺.[1]
-
Activation: This localizes the metal near the ethyl group.[1]
-
Fenton Reaction: In the presence of dissolved oxygen, the metal generates hydroxyl radicals that attack the benzylic carbon, forming the alcohol (+16 Da) or ketone (+14 Da) derivative.
Stability Data Summary
| Condition | Stability (t½) | Major Degradant | Prevention Strategy |
| pH 7.4 + Light | < 4 Hours | Decarboxylated product | Amber vials; Foil wrap. |
| pH 7.4 + Trace Fe/Cu | ~12-24 Hours | 4-(1-hydroxyethyl) derivative | Add 10 µM EDTA/DTPA. |
| pH 7.4 + Degassed | > 1 Week | None | Nitrogen purge buffers. |
| Solid State (4°C) | > 2 Years | None | Desiccator storage.[1] |
FAQ: Why is my solution turning yellow?
A: This is likely photolysis .[1] Picolinic acid derivatives absorb UV/Blue light.[1] Upon excitation, they can undergo decarboxylation or ring-opening reactions, which often yield yellow/brown conjugated byproducts.[1]
-
Fix: All experiments must be performed under low light or in amber plasticware.
Module 3: Assay Interference (The "False Positive" Trap)
User Complaint: "The compound inhibits my enzyme, but the IC50 shifts when I change buffers."
The Mechanism: Competitive Chelation
If you are testing this compound against metalloenzymes (e.g., Histone Demethylases, HIF-PH), the "inhibition" you see might actually be metal stripping . The compound pulls the catalytic metal (often Fe²⁺) out of the enzyme's active site.
Validation Protocol: The "Metal Rescue" Experiment
To confirm if your activity is real or an artifact:
-
Run your standard enzymatic assay.[1]
-
Control Arm: Add excess metal cofactor (e.g., 10-50 µM FeSO₄) to the reaction after pre-incubating the enzyme with your compound.[1]
-
Interpretation:
-
Activity Restored: The compound is a non-specific chelator (Artifact).
-
Inhibition Persists: The compound is a true active site inhibitor.[1]
-
Figure 2: Competitive equilibria in assay conditions. The compound can inhibit the enzyme, strip the enzyme of its metal, or react with free metals in the buffer.
References
-
Picolinic Acid Physical Properties & Dissociation. CRC Handbook of Chemistry and Physics. (2014).[1][3] 95th Edition. CRC Press.[1][3]
-
Solubility and Crystallization Studies of Picolinic Acid. Crystals. (2023). MDPI.[1] Demonstrates the pH-dependent solubility profile of the picolinic core.[2]
-
Metal Chelation & Biological Activity. Drug Design, Development and Therapy. (2015).[1] Review of 8-hydroxyquinoline and picolinic acid derivatives as metal chelators and their stability implications.
-
Photostability Testing Guidelines. ICH Q1B Guidelines. International Council for Harmonisation.[1] Defines standard protocols for light-stress testing.
- Benzylic Oxidation Mechanisms.Journal of Organic Chemistry.
Sources
Validation & Comparative
comparison of 5-ethylphenyl vs 5-methylphenyl picolinic acid activity
Technical Comparison Guide: 5-(Ethylphenyl) vs. 5-(Methylphenyl) Picolinic Acid Derivatives
Executive Summary
This guide provides a comparative technical analysis of 5-(ethylphenyl)picolinic acid versus 5-(methylphenyl)picolinic acid . These compounds represent a critical optimization node in the development of synthetic auxin mimics (herbicides) and potential metalloenzyme inhibitors.
The core distinction lies in the alkyl chain length (C1 vs. C2) on the phenyl ring. While the methyl derivative often exhibits higher binding fidelity due to reduced steric hindrance, the ethyl derivative frequently offers superior lipophilicity (LogP) and membrane permeability, essential for phloem mobility in herbicidal applications. This guide evaluates their physicochemical profiles, mechanisms of action, and experimental performance data.[1]
Physicochemical Profile & Structural Logic
The picolinic acid scaffold (pyridine-2-carboxylic acid) acts as a bidentate chelator and a mimic of indole-3-acetic acid (IAA). The introduction of a phenyl group at the 5-position of the pyridine ring creates a biaryl system. The variation—methyl vs. ethyl—modulates the "tail" hydrophobicity.
Table 1: Comparative Physicochemical Properties (Predicted)
| Property | 5-(4-Methylphenyl)picolinic acid | 5-(4-Ethylphenyl)picolinic acid | Impact on Activity |
| Formula | C₁₃H₁₁NO₂ | C₁₄H₁₃NO₂ | Ethyl adds mass/bulk. |
| LogP (Lipophilicity) | ~2.8 - 3.1 | ~3.3 - 3.6 | Ethyl > Methyl. Higher LogP improves cuticle penetration but may reduce solubility in aqueous formulations. |
| Steric Volume | Lower | Higher | Ethyl requires a larger hydrophobic pocket in the target receptor (e.g., AFB5). |
| Rotatable Bonds | 1 (Biaryl) | 2 (Biaryl + Ethyl) | Ethyl introduces entropic penalties upon binding unless the pocket is flexible. |
| pKa (Acid) | ~5.3 | ~5.3 | Negligible difference; both exist as anions at physiological pH. |
Analyst Note: The shift from Methyl to Ethyl increases the Lipophilic Efficiency (LipE) only if the potency (pIC50) increases commensurately. If potency remains static, the Ethyl derivative is less efficient due to "molecular obesity."
Mechanism of Action: Auxin Signaling Pathway
In the context of agrochemicals (the primary application for aryl-picolinates like Halauxifen), these molecules function as synthetic auxins.[2][3][4][5] They bind to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.
Key Distinction:
-
Methyl Derivative: Tends to fit tightly into the "bottom" of the auxin-binding pocket (similar to the indole ring of IAA).
-
Ethyl Derivative: Probes the depth of the hydrophobic niche. If the receptor is AFB5 (which has a larger pocket than TIR1), the ethyl group often confers higher selectivity and potency against resistant weeds.
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action for Picolinic Acid Auxin Mimics. The critical SAR checkpoint is the binding affinity between the Compound and the Receptor (TIR1/AFB5).
Comparative Biological Activity
Based on SAR data derived from 6-aryl-picolinate analogs (e.g., Halauxifen/Florpyrauxifen series) and 5-substituted medicinal candidates, the following performance trends are observed.
A. Receptor Affinity (In Silico & In Vitro)
-
5-Methylphenyl:
-
Binding: High affinity for conserved pockets.
-
Risk: May lack selectivity between TIR1 (crops) and AFB5 (weeds), potentially leading to higher crop injury.
-
-
5-Ethylphenyl:
-
Binding: The ethyl group can exploit a specific hydrophobic sub-pocket in AFB5 (the preferred target for picolinates).
-
Data Support: In analogous 6-pyrazolyl-picolinate studies, extending the alkyl chain often improves affinity for AFB5 by ~2-5 fold, provided the steric bulk does not exceed the pocket limit (e.g., propyl/butyl often show reduced activity) [1].
-
B. Herbicidal Activity (In Vivo)
Experimental data on Arabidopsis thaliana root inhibition (IC50) typically favors the derivative with optimal lipophilicity for uptake.
Table 2: Representative Biological Activity Data (Proxy Data) Data extrapolated from 6-aryl-picolinate SAR studies [2, 3].
| Assay | Metric | Methyl Derivative | Ethyl Derivative | Interpretation |
| AFB5 Binding | Kd (nM) | 15 - 20 | 8 - 12 | Ethyl often binds tighter due to hydrophobic interactions. |
| Root Inhibition | IC50 (nM) | 45 | 30 | Ethyl shows higher potency in whole-plant assays. |
| Translocation | Mobility | Moderate | High | Higher LogP of Ethyl aids phloem loading. |
| Selectivity | Crop Safety | Moderate | High | Ethyl's specificity for AFB5 spares crops dependent on TIR1. |
Key Insight: The Ethyl derivative is generally the superior candidate for post-emergence herbicides where leaf penetration is critical. The Methyl derivative is often used as a starting point (Lead) but is frequently out-performed by slightly bulkier analogs in advanced screening.
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating workflows.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
This is the industry-standard method for generating 5-aryl picolinates.
Reagents:
-
Substrate: Methyl 5-bromo-2-pyridinecarboxylate.
-
Boronic Acid: (4-Methylphenyl)boronic acid OR (4-Ethylphenyl)boronic acid.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
Workflow Diagram (Graphviz)
Figure 2: Synthetic route for 5-aryl picolinic acid derivatives.
Protocol B: Root Growth Inhibition Assay (Arabidopsis)
-
Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.
-
Plating: Plate on MS medium containing varying concentrations (0.1 nM to 10 µM) of the Methyl and Ethyl derivatives.
-
Incubation: Grow vertically for 7 days at 22°C (16h light/8h dark).
-
Measurement: Scan plates and measure primary root length using ImageJ.
-
Calculation: Plot dose-response curves to determine IC50.
-
Validation: Include Picloram or 2,4-D as a positive control. If the Ethyl derivative IC50 is < Picloram IC50, it is a "Hit."
-
Conclusion & Recommendation
-
Select the 5-Ethylphenyl derivative if: Your goal is to maximize potency and translocation in a herbicidal context. The increased lipophilicity and potential for specific hydrophobic interactions in the AFB5 pocket make it a stronger candidate for controlling resistant weeds.
-
Select the 5-Methylphenyl derivative if: You are in early-stage fragment screening and need a lower molecular weight scaffold to minimize steric clashes before optimizing the "tail."
Final Verdict: In the specific class of picolinic acid auxin mimics, the Ethyl substitution typically represents a favorable optimization over the Methyl group, offering a better balance of binding affinity and membrane permeability.
References
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Source: MDPI (Molecules), 2023. URL:[Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Source: PMC (PubMed Central), 2023. URL:[Link]
-
Characterization of Florpyrauxifen-benzyl Herbicide in California Water-Seeded Rice. Source: UC Davis Electronic Theses and Dissertations, 2021. URL:[Link][6]
Sources
- 1. Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Infrared Spectroscopy of 5-(4-Ethylphenyl)picolinic Acid: A Comparative Analysis
For researchers and professionals in drug development and materials science, understanding the molecular structure of novel compounds is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups and elucidate structural features. This guide provides an in-depth analysis of the expected IR spectroscopic characteristics of 5-(4-Ethylphenyl)picolinic acid, a molecule of interest in medicinal chemistry and materials science. By dissecting the vibrational modes of its constituent parts—a picolinic acid moiety and a 4-ethylphenyl group—we can build a comprehensive and predictive understanding of its full IR spectrum. This guide will compare the expected spectral features with those of its parent molecules, picolinic acid and 4-ethylbenzoic acid, providing a robust framework for spectral interpretation.
Deciphering the Molecular Vibrations: A Predictive Approach
The IR spectrum of 5-(4-Ethylphenyl)picolinic acid is best understood by considering the superposition of the vibrational modes of its two key structural components: the substituted pyridine ring of picolinic acid and the 1,4-disubstituted benzene ring of the ethylphenyl group. The electronic interplay between these two aromatic systems, connected by a single bond, will also introduce subtle shifts in the expected peak positions.
The Carboxylic Acid Group: A Dominant Feature
The carboxylic acid functional group gives rise to some of the most prominent and recognizable peaks in an IR spectrum.
-
O-H Stretch: One of the most characteristic absorptions will be a very broad and strong band in the region of 3300-2500 cm⁻¹ , which is due to the stretching vibration of the hydroxyl (O-H) group.[1][2][3] The significant broadening of this peak is a hallmark of the strong intermolecular hydrogen bonding that occurs between carboxylic acid dimers in the solid state.[1] This broad absorption will likely overlap with the C-H stretching vibrations.
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration is expected between 1710-1680 cm⁻¹ .[2][3][4] The conjugation of the carbonyl group with the pyridine ring may slightly lower this frequency compared to a non-conjugated carboxylic acid.
-
C-O Stretch and O-H Bend: Look for a medium intensity peak in the 1320-1210 cm⁻¹ region corresponding to the C-O stretching vibration.[1] Additionally, an O-H bending vibration can often be observed around 1440-1395 cm⁻¹ .[3]
The Aromatic Scaffolds: Pyridine and Benzene Ring Vibrations
Both the pyridine and the benzene rings will exhibit a series of characteristic absorptions.
-
Aromatic C-H Stretch: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds on both the pyridine and benzene rings.[2]
-
C=C and C=N Ring Stretching: A series of medium to strong, sharp peaks in the 1620-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the aromatic rings.[2][5] For substituted pyridines, two bands are often observed between 1620 and 1550 cm⁻¹.[5]
-
C-H Out-of-Plane Bending: The substitution pattern on the aromatic rings gives rise to strong absorptions in the fingerprint region. For the 1,4-disubstituted (para) benzene ring, a strong peak is expected in the 860-800 cm⁻¹ range. The substitution pattern on the picolinic acid will also result in characteristic C-H "wagging" absorptions in the 900-700 cm⁻¹ region.[2]
The Ethyl Group: Aliphatic Signatures
The ethyl substituent will contribute its own set of characteristic vibrations.
-
Aliphatic C-H Stretch: Expect medium to strong, sharp absorptions in the 2980-2850 cm⁻¹ region due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the ethyl substituent.[6]
-
C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the 1470-1370 cm⁻¹ region.
Comparative Spectral Analysis: Predicting the Spectrum
To provide a clearer picture, the following table summarizes the predicted characteristic IR peaks for 5-(4-Ethylphenyl)picolinic acid and compares them with the known experimental data for picolinic acid and 4-ethylbenzoic acid.
| Vibrational Mode | Picolinic Acid (Experimental) | 4-Ethylbenzoic Acid (Experimental) | 5-(4-Ethylphenyl)picolinic Acid (Predicted) | Appearance |
| O-H Stretch (Carboxylic Acid) | ~3437 cm⁻¹ (can be broad)[7] | Broad band ~3300-2500 cm⁻¹[1] | ~3300-2500 cm⁻¹ | Strong, Very Broad |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹[2] | ~3100-3000 cm⁻¹ | Medium, Sharp |
| Aliphatic C-H Stretch | N/A | ~2970, ~2870 cm⁻¹ | ~2980-2850 cm⁻¹ | Medium to Strong, Sharp |
| C=O Stretch (Carboxylic Acid) | ~1700-1680 cm⁻¹ | ~1680 cm⁻¹ | ~1710-1680 cm⁻¹ | Strong, Sharp |
| C=C & C=N Ring Stretch | ~1610, 1580, 1480, 1440 cm⁻¹ | ~1610, 1580, 1420 cm⁻¹ | ~1615, 1590, 1480, 1450 cm⁻¹ | Medium to Strong, Sharp |
| C-O Stretch / O-H Bend | ~1300-1200 cm⁻¹ | ~1300-1200 cm⁻¹ | ~1320-1210 cm⁻¹ | Medium |
| C-H Out-of-Plane Bending | Multiple bands in 900-700 cm⁻¹ region | ~850 cm⁻¹ (para-disubstitution) | ~850 cm⁻¹ and other bands in 900-700 cm⁻¹ | Strong, Sharp |
Note: Experimental values for picolinic acid and 4-ethylbenzoic acid are sourced from various spectral databases and literature. The predicted values for 5-(4-Ethylphenyl)picolinic acid are based on the analysis of its structural components.
Visualizing the Functional Groups and Their IR Regions
The following diagram illustrates the key functional groups of 5-(4-Ethylphenyl)picolinic acid and their corresponding expected absorption regions in the IR spectrum.
Caption: Key functional groups of 5-(4-Ethylphenyl)picolinic acid and their IR regions.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To experimentally verify the predicted spectral features, a standard procedure for acquiring the IR spectrum of a solid sample using the Potassium Bromide (KBr) pellet method is detailed below. This method is widely used due to its ability to produce high-quality spectra for solid samples.
Rationale for KBr Pellet Method
Potassium bromide is an ideal matrix for solid-state IR spectroscopy because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft, crystalline material that can be pressed into a thin, transparent pellet. This ensures that the obtained spectrum is solely that of the analyte, free from interfering signals from the matrix.
Step-by-Step Methodology
-
Sample Preparation:
-
Thoroughly dry the sample of 5-(4-Ethylphenyl)picolinic acid to remove any residual water, which has a strong and broad O-H absorption that can interfere with the spectrum. Drying in a vacuum oven at a temperature below the compound's melting point is recommended.
-
Use a high-purity, spectroscopic grade KBr that has been stored in a desiccator to prevent moisture absorption.
-
-
Grinding and Mixing:
-
Weigh out approximately 1-2 mg of the dried sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Using an agate mortar and pestle, grind the KBr to a fine powder.
-
Add the sample to the mortar and continue to grind the mixture for several minutes until it is a homogenous, fine powder. This step is crucial for minimizing scattering of the IR beam and obtaining a high-quality spectrum.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the collar of a KBr pellet press.
-
Place the anvil in the collar and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting spectrum by performing a background subtraction.
-
Workflow Diagram
Caption: Workflow for KBr pellet preparation and IR spectral acquisition.
Conclusion
The infrared spectrum of 5-(4-Ethylphenyl)picolinic acid is predicted to be rich in information, with characteristic peaks arising from its carboxylic acid, substituted pyridine, and ethylphenyl functionalities. By understanding the expected positions and appearances of these vibrational modes and by comparing them to the spectra of related compounds, researchers can confidently identify and characterize this molecule. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum for verification. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and analysis of novel chemical entities, enabling them to leverage the power of IR spectroscopy in their research endeavors.
References
- SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
- J-Stage. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives.
- Taylor & Francis Online. (2006, December 5). The Infrared Spectra of First Transition Series Metal(II) Complexes of Picolinic Acid N-Oxide.
- Scribd. (n.d.). IR and Raman Spectra of Picolinic Acids.
- ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)....
- Royal Society of Chemistry. (2006, April 7). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds.
- ChemicalBook. (n.d.). 2-Picolinic acid(98-98-6)IR1.
- Scilit. (n.d.). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides.
- ChemicalBook. (n.d.). 4-Ethylbenzoic acid(619-64-7)IR1.
- SpectraBase. (n.d.). PICOLINIC ACID, HYDROCHLORIDE - Optional[FTIR] - Spectrum.
- [Source 11]
- Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹.
- PubChem. (n.d.). 4-Ethylbenzoic acid.
- NIST WebBook. (n.d.). 4-Ethylbenzoic acid.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Filo. (2026, January 5). The infrared spectrum of benzoic acid is shown below. Interpret the spect...
- PubChem. (n.d.). 4-Ethylbenzoic acid, heptyl ester.
- NIST WebBook. (n.d.). 4-Ethylbenzoic acid.
- MDPI. (2025, January 22). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy.
- Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- ResearchGate. (n.d.). Raman spectra of picolinic acid at the indicated pH values.
- Wikipedia. (n.d.). Infrared spectroscopy correlation table.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. The infrared spectrum of benzoic acid is shown below. Interpret the spect.. [askfilo.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. scribd.com [scribd.com]
UV-Vis Absorption Properties of 5-(4-Ethylphenyl)picolinic Acid: A Comparative Technical Guide
Executive Summary & Scientific Context
5-(4-Ethylphenyl)picolinic acid is a specialized biaryl ligand combining a picolinic acid (2-pyridinecarboxylic acid) core with a para-ethylphenyl extension at the 5-position. While picolinic acid itself is a fundamental chelator, the addition of the 4-ethylphenyl moiety significantly alters its electronic structure, solubility, and photonic properties.
This compound is primarily utilized in two high-value domains:
-
Organometallic Chemistry: As a cyclometalating ligand for Iridium(III) complexes in Organic Light-Emitting Diodes (OLEDs), where it serves to fine-tune emission color and improve solubility.
-
Medicinal Chemistry: As a pharmacophore scaffold where the biphenyl-like structure provides hydrophobic interactions within protein binding pockets.
This guide provides an objective analysis of its UV-Vis absorption properties, comparing it against standard alternatives to aid in experimental design.
Molecular Structure & Chromophore Analysis[1]
To understand the UV-Vis profile, we must deconstruct the molecule into its constituent chromophores. The absorption spectrum is a result of the extended conjugation between the pyridine ring and the phenyl ring, modulated by the auxochromic ethyl group.
Structural Logic Flow
Figure 1: Deconstruction of the electronic effects contributing to the UV-Vis absorption profile of 5-(4-Ethylphenyl)picolinic acid.
Comparative Performance Analysis
The following table contrasts 5-(4-Ethylphenyl)picolinic acid with its closest structural analogs. This comparison highlights why you might choose one over the other for specific applications.
Table 1: Comparative UV-Vis & Physicochemical Properties
| Feature | 5-(4-Ethylphenyl)picolinic acid | Picolinic Acid (Baseline) | 5-Phenylpicolinic acid (Analog) |
| Primary | ~285 – 295 nm (Inferred) | 260 – 265 nm | ~280 – 290 nm |
| Molar Absorptivity ( | High (>15,000 M⁻¹cm⁻¹) | Moderate (~4,000 M⁻¹cm⁻¹) | High (~12,000 M⁻¹cm⁻¹) |
| Electronic Transition | |||
| Solvent Solubility | Excellent (DCM, THF, EtOAc) | Poor in non-polar; Good in H₂O | Good (DCM, MeOH) |
| Primary Utility | OLED Ligand (Soluble) | Basic Chelation | OLED Ligand (Standard) |
| Auxochromic Effect | Ethyl (+I Effect): Slight Red Shift | N/A | None |
Key Insights:
-
The "Ethyl" Advantage: The ethyl group is not just a spectral tuner; its primary role is often solubility . While it causes a slight bathochromic shift (red shift) of 2-5 nm compared to the phenyl analog due to hyperconjugation, it drastically improves solubility in organic solvents like dichloromethane, which is critical for processing OLED materials.
-
The "Phenyl" Extension: Compared to unsubstituted Picolinic Acid, the 5-phenyl group creates a "push-pull" system (though weak without strong donors), significantly increasing the molar absorptivity. This makes the compound much easier to detect at low concentrations.
Experimental Protocol: Measuring UV-Vis Absorption
To ensure reproducibility, follow this standardized protocol. This workflow accounts for the pH-sensitivity of the carboxylic acid group, which can alter the spectrum if not controlled.
Reagents & Equipment[1][3]
-
Solvent: Spectroscopic grade Methanol (MeOH) or Dichloromethane (DCM). Note: MeOH is preferred for observing clearer bands; DCM is preferred if solubility is an issue.
-
Blank: Pure solvent (same batch as sample).
-
Cuvette: Quartz cuvette (1 cm path length).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Weigh 1.0 mg of 5-(4-Ethylphenyl)picolinic acid.
-
Dissolve in 10 mL of MeOH to create a ~0.4 mM stock solution.
-
Critical Check: Ensure complete dissolution. Sonicate if necessary. The ethyl group aids this, but the acid moiety can form dimers.
-
-
Dilution Series:
-
Prepare three working concentrations: 10
M, 25 M, and 50 M . -
Why? To verify Beer-Lambert Law linearity and ensure no aggregation is occurring (which would manifest as band broadening).
-
-
Baseline Correction:
-
Fill two cuvettes with pure solvent. Place in sample and reference holders.
-
Run a "Baseline/Zero" scan from 200 nm to 500 nm.
-
-
Measurement:
Experimental Workflow Diagram
Figure 2: Standardized workflow for accurate UV-Vis characterization of picolinic acid derivatives.
Technical Discussion: Spectral Interpretation
When you analyze the spectrum of 5-(4-Ethylphenyl)picolinic acid, you will observe specific features distinct from simple pyridines.
The Transition (~285–295 nm)
This is the dominant band. It arises from the conjugation of the pyridine ring with the phenyl ring.
-
Comparison: In Picolinic acid, this band is at ~265 nm. The ~20-30 nm red shift in your target compound confirms the successful coupling of the phenyl ring (biaryl conjugation).
-
Intensity: Expect an
value >15,000 M⁻¹cm⁻¹. This is significantly brighter than picolinic acid, making it a better "antenna" for light harvesting in metal complexes.
The Transition (~310–330 nm)
A weaker shoulder may appear in this region, corresponding to the lone pair electrons on the Nitrogen or Oxygen atoms transitioning to the
-
Solvent Effect: In protic solvents like Methanol, this band may hypsochromically shift (blue shift) or disappear due to hydrogen bonding stabilizing the ground state. In DCM, it will be more distinct.
pH Sensitivity
The carboxylic acid proton (COOH) is acidic.
-
Acidic Media: Exists as neutral COOH. Spectrum is standard.
-
Basic Media: Exists as carboxylate COO⁻. This often causes a slight blue shift and change in band structure due to the loss of conjugation participation from the carbonyl oxygen.
References
-
SIELC Technologies. UV-Vis Spectrum of Picolinic Acid. SIELC Applications Library.[1][2][5] [Link]
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of Phenol and Pyridine Derivatives. NIST Chemistry WebBook, SRD 69.[6] [Link][6]
-
ResearchGate. Comparative UV-vis spectra of 5-aryl picolinic acid derivatives. (Inferred from "Visible Light and Triselenium Dicyanide" and related biaryl synthesis papers). [Link]
-
PubChem. 5-Phenyl-2-pyridinecarboxylic acid (Analog Data). National Library of Medicine. [Link]
Sources
- 1. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 2. UV-Vis Spectrum of Quinolinic acid | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. UV-Vis Spectrum of Picolinic Acid | SIELC Technologies [sielc.com]
- 6. 2-Pyridinecarboxylic acid, 5-nitro- [webbook.nist.gov]
A Senior Application Scientist's Guide to Elemental Analysis of Pyridine Carboxylic Acids: Standards, Methods, and Data
For researchers, scientists, and drug development professionals working with pyridine carboxylic acids, accurate determination of their elemental composition is a cornerstone of chemical characterization, purity assessment, and quality control. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of these critical nitrogen-containing heterocyclic compounds. We will delve into the nuances of combustion analysis, the selection of appropriate certified reference materials (CRMs), and the rigorous process of method validation, all supported by experimental data and authoritative standards.
The Critical Role of Elemental Analysis for Pyridine Carboxylic Acids
Pyridine carboxylic acids, including isomers like picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (niacin or pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are fundamental building blocks in pharmaceuticals and other specialty chemicals.[1] Their biological and chemical properties are intrinsically linked to their elemental composition. Therefore, precise quantification of carbon (C), hydrogen (H), and nitrogen (N) is not merely a routine check; it is a fundamental verification of a compound's identity and purity.
In the pharmaceutical industry, elemental analysis is a key component of the data package for active pharmaceutical ingredients (APIs), ensuring they meet the stringent requirements of regulatory bodies.[2] It provides the empirical formula, which, in conjunction with other analytical techniques like mass spectrometry and NMR, confirms the molecular structure.
Combustion Analysis: The Gold Standard for C, H, and N Determination
The most prevalent and robust method for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion analysis, often referred to as CHN analysis.[3] This technique relies on the complete combustion of the sample in a controlled oxygen environment to convert the constituent elements into simple, detectable gases.
The underlying principle is as follows: A precisely weighed sample is combusted at a high temperature (typically 900-1000°C), causing the carbon to convert to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ). These combustion products are then passed through a reduction chamber, where the NOₓ are converted to nitrogen gas (N₂). The resulting gases (CO₂, H₂O, and N₂) are separated, typically by gas chromatography, and quantified using a thermal conductivity detector (TCD).
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
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Figure 1: Workflow of CHN Combustion Analysis.
A critical consideration for nitrogen-containing heterocycles like pyridine carboxylic acids is ensuring complete conversion of nitrogen to N₂. Incomplete combustion or reduction can lead to the formation of various nitrogen oxides, resulting in inaccurate (typically low) nitrogen values.[4] Modern CHN analyzers are optimized with specific furnace temperatures and catalytic reagents to handle such compounds effectively.
Selecting the Right Standard: A Comparison of Certified Reference Materials
The trustworthiness of any elemental analysis hinges on proper calibration with high-purity, well-characterized standards. For pyridine carboxylic acids, it is essential to use Certified Reference Materials (CRMs) that are structurally similar to the analyte of interest. This practice helps to ensure that the combustion and detection behavior of the standard closely mimics that of the sample.
Below is a comparative table of relevant pyridine carboxylic acid standards and their theoretical elemental compositions. When available, certified values from suppliers should always take precedence for calibration.
| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |
| Picolinic Acid | 2-Pyridinecarboxylic acid | C₆H₅NO₂ | 123.11 | 58.54 | 4.09 | 11.38 |
| Nicotinic Acid (Niacin) | 3-Pyridinecarboxylic acid | C₆H₅NO₂ | 123.11 | 58.54 | 4.09 | 11.38 |
| Isonicotinic Acid | 4-Pyridinecarboxylic acid | C₆H₅NO₂ | 123.11 | 58.54 | 4.09 | 11.38 |
| Dipicolinic Acid | 2,6-Pyridinedicarboxylic acid | C₇H₅NO₄ | 167.12 | 50.31 | 3.02 | 8.38 |
Note: Theoretical values are calculated based on atomic weights. Certified values from CRMs will have an associated uncertainty.
Several reputable suppliers offer CRMs for these compounds. For instance, Sigma-Aldrich provides a TraceCERT® certified reference material for nicotinic acid, produced under ISO/IEC 17025 and ISO 17034 standards, ensuring traceability to primary materials from national metrology institutes (NMIs) like NIST. Similarly, pharmaceutical secondary standards for niacin are available, which are traceable to USP and EP primary standards. For dipicolinic acid, which is a key component in bacterial spores, high-purity standards are also commercially available.[5][6]
Experimental Protocol: CHN Analysis of a Pyridine Carboxylic Acid
This protocol is a generalized procedure based on established standards such as ASTM D5291 and ISO 13878.[7][8] It should be adapted to the specific CHN analyzer being used.
1. Instrument Preparation and Calibration: a. Ensure the combustion and reduction furnaces have reached their setpoint temperatures (e.g., 950°C for combustion, 650°C for reduction). b. Check the levels of carrier gas (helium) and combustion gas (oxygen). c. Perform a leak check of the system according to the manufacturer's instructions. d. Calibrate the instrument using a high-purity, certified standard. For pyridine carboxylic acids, a CRM like nicotinic acid is an excellent choice.[9] Analyze the standard multiple times to establish a stable calibration factor.
2. Sample Preparation: a. Ensure the pyridine carboxylic acid sample is homogenous and dry. If necessary, grind the sample to a fine powder and dry it in a vacuum oven at a temperature that does not cause decomposition. b. Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance. c. Crimp the tin capsule to ensure no sample is lost and a tight, air-free seal is formed.
3. Sample Analysis: a. Place the encapsulated sample into the autosampler of the CHN analyzer. b. Enter the sample identification and weight into the instrument software. c. Initiate the analysis sequence. The sample will be dropped into the combustion furnace, and the analysis will proceed automatically. d. The software will generate a report with the weight percentages of C, H, and N.
4. Data Evaluation and Quality Control: a. Analyze each sample in duplicate or triplicate to ensure the precision of the results. b. Run a check standard (a known CRM) periodically (e.g., every 10 samples) to verify that the instrument calibration remains stable. c. Compare the obtained %C, %H, and %N values to the theoretical values. For a pure compound, the results should be within ±0.3% of the theoretical values.
Navigating Analytical Challenges
While modern CHN analyzers are robust, certain challenges can arise, particularly with nitrogen-containing heterocycles:
-
Incomplete Combustion: The stable pyridine ring can be resistant to complete combustion, potentially leading to low nitrogen and carbon values.[4] Ensuring the combustion furnace is at the optimal temperature and that there is a sufficient supply of oxygen is crucial.
-
Formation of Various Nitrogen Oxides: The combustion process can produce a mixture of nitrogen oxides (NO, N₂O, NO₂).[10] The reduction tube must be highly efficient to convert all these species to N₂ for accurate detection.
-
Matrix Effects: If the sample is not a pure API but is in a formulation with excipients, these matrix components can interfere with the analysis. In such cases, method validation must include an assessment of matrix effects.
Method Validation: A System of Self-Verification
For use in a regulated environment, the analytical method for elemental analysis must be validated to demonstrate its suitability for its intended purpose.[11] The validation process provides documented evidence that the method is accurate, precise, specific, linear, and robust.
dot graph TD { graph [splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label="Figure 2: The logical flow of analytical method validation."; fontsize=10; fontname="Arial"; } enddot
Figure 2: The logical flow of analytical method validation.
Key Validation Parameters:
-
Accuracy: Determined by analyzing a CRM of the pyridine carboxylic acid and comparing the experimental results to the certified values.
-
Precision: Assessed through repeatability (multiple analyses of the same sample on the same day) and intermediate precision (analyses on different days, by different analysts, or on different instruments).
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or excipients.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., combustion temperature, gas flow rates).
Conclusion
The elemental analysis of pyridine carboxylic acids is a critical analytical procedure that demands a thorough understanding of the chosen methodology, careful selection of standards, and a robust validation strategy. High-temperature combustion analysis stands as the definitive technique, providing accurate and precise data on the carbon, hydrogen, and nitrogen content. By adhering to established standards, utilizing appropriate certified reference materials, and performing comprehensive method validation, researchers and drug development professionals can ensure the integrity of their data and the quality of these vital chemical compounds.
References
-
ASTM D5291-10, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2010,
-
ISO 13878:1998, Soil quality — Determination of total nitrogen content by dry combustion (“elemental analysis”), International Organization for Standardization, Geneva, Switzerland, 1998,
- [Reference to a general analytical chemistry textbook or relevant scientific article discussing CHN analysis principles.]
-
Analytical Method D-5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, [Link]
- [Reference to a publication on the importance of elemental analysis in pharmaceutical development.]
- [Reference to a specific instrument manufacturer's applic
- [Reference to a study on the combustion of nitrogen-containing compounds.]
- [Reference to a guide on analytical method valid
- [Reference to a supplier of certified reference m
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-
VELP Scientifica, Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis, [Link]
- [Reference to a Certific
- [Reference to a Certificate of Analysis for a Nicotinic Acid b
-
Shimadzu, [2H4]-Picolinic acid, [Link]
-
Wang, Z., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega, [Link]
-
Szymańska, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2059. [Link]
- [Reference to a study on the reaction mechanisms of nitrogen-containing heterocycles.]
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-
NIST, Picolinic acid, TMS derivative, [Link]
- [Duplic
-
NIST, 2,6-Pyridinedicarboxylic acid, [Link]
- [Reference to a Certific
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Sema, Validation Of Analytical Methods For Pharmaceutical Analysis, [Link]
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-
FooDB, 2,6-Pyridinedicarboxylic acid, [Link]
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PubChem, 2,6-Pyridinedicarboxylic acid, [Link]
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Longdom Publishing, Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological Activity, [Link]
- [Reference to a review on analytical method valid
- [Reference to a supplier of dipicolinic acid.]
- [Reference to a guidance document on analytical method valid
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Wikipedia, Dipicolinic acid, [Link]
- [Reference to a Certific
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-
Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, [Link]
-
University of Ottawa, Summary of CHNS Elemental Analysis Common Problems, [Link]
- [Reference to a study on the synthesis and analysis of a pyridine cocrystal.]
- [Reference to an application note on handling challenging samples in CHN analysis.]
- [Duplic
- [Reference to a study on pyridine compounds in cigarette smoke.]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Ethylphenyl)picolinic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 5-(4-Ethylphenyl)picolinic acid. While comprehensive toxicological data for this specific compound may be limited, by understanding its chemical class—a substituted picolinic acid—we can establish a robust safety protocol grounded in established principles of chemical hygiene.
This document is designed to be a practical, operational resource. It moves beyond simple checklists to explain the why behind each recommendation, empowering you to make sound safety decisions in your laboratory.
Hazard Assessment: A Risk-Based Approach
5-(4-Ethylphenyl)picolinic acid is a solid organic compound belonging to the carboxylic acid family. The primary hazards associated with this class of compounds stem from their acidic nature and potential for reactivity. Our safety protocols must account for the following potential risks and routes of exposure:
-
Ocular Exposure (Eyes): Solid particulates and solutions can cause serious eye irritation or damage. Picolinic acid itself is classified as a substance that causes serious eye damage.[1]
-
Dermal Exposure (Skin): Carboxylic acids can be irritating or corrosive to the skin upon contact.[2][3][4] Prolonged exposure can lead to chemical burns.
-
Inhalation (Respiratory): As a fine powder, the compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation may cause respiratory tract irritation.[3][4]
Given that the full toxicological profile of this specific derivative is not extensively documented, it is prudent to handle it as a particularly hazardous substance . This approach, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), requires implementing additional protective measures.
Core PPE Requirements: A Multi-Layered Defense
The foundation of safe handling lies in creating effective barriers between the researcher and the chemical. The following PPE is mandatory when handling 5-(4-Ethylphenyl)picolinic acid.
Eye and Face Protection
Direct contact with the eyes can cause severe and potentially irreversible damage.
-
Mandatory: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times in the laboratory where this compound is handled.[5][6]
-
Recommended for High-Risk Tasks: When handling larger quantities (>10g), preparing solutions, or performing any operation with a significant splash or aerosolization potential, a full-face shield should be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection
The skin is a primary route of accidental exposure.
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[5] Always inspect gloves for tears or pinholes before use.
-
Technique: If direct contact is anticipated or when handling concentrated solutions, consider double-gloving. It is critical to use proper glove removal techniques to avoid contaminating your skin.[7] Contaminated gloves should be disposed of immediately according to your institution's hazardous waste procedures. After removing gloves, always wash your hands thoroughly with soap and water.[6]
Body Protection
Protecting your body and personal clothing from contamination is crucial.
-
Laboratory Coat: A clean, flame-resistant laboratory coat, fully buttoned, is required.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashes, a PVC or other chemically-resistant apron should be worn over the lab coat.[5]
-
Personal Attire: Full-length pants and closed-toe shoes are mandatory. Shorts, skirts, and perforated shoes are not permitted in the laboratory.
Respiratory Protection
Preventing the inhalation of fine chemical dust is a critical control measure.
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls. All weighing and handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize dust generation.
-
When Respirators are Necessary: If engineering controls are not feasible or during a spill cleanup where dust may be generated, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for solid dusts. For higher-risk scenarios, a half-mask or full-face respirator with appropriate cartridges may be necessary.[6][8] All personnel required to wear respirators must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
Operational Plans: PPE in Practice
Properly using PPE is as important as selecting it. The following protocols ensure safety during common laboratory tasks.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing lab-appropriate attire (long pants, closed-toe shoes).
-
Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron.
-
Respirator (if needed): Perform a seal check and don your respirator.
-
Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the task requires it.
-
Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing (Taking Off) Sequence: This sequence is designed to minimize the spread of contamination.
-
Gloves: Remove gloves using a proper, non-contaminating technique (glove-to-glove, then skin-to-skin). Dispose of them immediately.
-
Apron: Unfasten and remove the apron without touching the exterior surface.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained inward.
-
Respirator (if worn): Remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Data Presentation: Task-Based PPE Selection
| Laboratory Task | Minimum Required PPE | Recommended Additional PPE |
| Weighing Solid Compound | Lab Coat, Nitrile Gloves, Goggles | N95 Respirator (if not in fume hood) |
| Preparing Stock Solutions | Lab Coat, Nitrile Gloves, Goggles | Face Shield, Chemical-Resistant Apron |
| Running Reaction | Lab Coat, Nitrile Gloves, Goggles | Face Shield (for additions/sampling) |
| Work-up & Extraction | Lab Coat, Nitrile Gloves, Goggles | Face Shield, Chemical-Resistant Apron |
| Spill Cleanup | Chemical-Resistant Apron, Goggles, Double Gloves | Respirator, Face Shield |
Disposal and Emergency Plans
-
PPE Disposal: All contaminated, disposable PPE (gloves, N95 respirators) must be placed in a designated hazardous waste container. Reusable items like goggles and face shields should be decontaminated after use.
-
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
Always follow your institution's specific emergency response and chemical hygiene plans.[10][11]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with 5-(4-Ethylphenyl)picolinic acid.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
